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  • Product: Azumolene-13C3 Sodium Salt
  • CAS: 1391062-50-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Azumolene-13C3 Sodium Salt on Ryanodine Receptor 1 (RyR1)

Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which Azumolene-13C3 sodium salt modulates the function of the ryanodine receptor 1 (RyR1). Azumolene, a highly water-solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Azumolene-13C3 sodium salt modulates the function of the ryanodine receptor 1 (RyR1). Azumolene, a highly water-soluble analog of dantrolene, is a direct-acting skeletal muscle relaxant pivotal in the management of malignant hyperthermia (MH) and other RyR1-related myopathies.[1][2][3] This document delves into the intricate structure and function of the RyR1 channel, the pathophysiology of RyR1-related channelopathies, and the detailed molecular interactions of Azumolene with its target. We will explore the allosteric modulation of the receptor, the role of store-operated calcium entry (SOCE), and the experimental methodologies employed to elucidate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of Azumolene's mode of action.

The Ryanodine Receptor 1 (RyR1): A Master Regulator of Skeletal Muscle Calcium Homeostasis

The ryanodine receptor 1 (RyR1) is a colossal intracellular calcium release channel, with a molecular mass exceeding 2.2 mega-Daltons, primarily located in the sarcoplasmic reticulum (SR) of skeletal muscle cells.[4][5] As a homotetramer, it plays an indispensable role in excitation-contraction (EC) coupling, the process that translates a neuronal signal into muscle contraction.[4]

In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine receptor (DHPR), a voltage-gated L-type calcium channel in the transverse tubule membrane.[6] Upon membrane depolarization, a conformational change in the DHPR is transmitted to RyR1, causing it to open and release a torrent of calcium ions (Ca2+) from the SR into the myoplasm. This surge in intracellular calcium initiates the cascade of events leading to muscle contraction.[7][8][9]

The intricate gating of the RyR1 channel is modulated by a host of endogenous ligands, including Ca2+, ATP, calmodulin, and Mg2+, as well as by phosphorylation and redox modifications.[10] This complex regulation ensures a precise and rapid control of muscle function.

RyR1 Channelopathies: The Molecular Basis of Disease

Mutations in the RYR1 gene are the leading cause of a spectrum of inherited muscle disorders, collectively known as RyR1-related myopathies.[11][12] These conditions can manifest as congenital myopathies with chronic muscle weakness or as dynamic disorders like malignant hyperthermia (MH).[13]

Malignant hyperthermia is a life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[14][15] In susceptible individuals, these agents induce an uncontrolled release of Ca2+ from the SR through a hypersensitive RyR1 channel, leading to a hypermetabolic state characterized by muscle rigidity, rapid heart rate, high body temperature, and metabolic acidosis.[14][15][16] If not promptly treated, MH can be fatal.[14]

Azumolene: A Potent and Soluble Modulator of RyR1

Azumolene is a structural analog of dantrolene, the only specific and effective treatment for malignant hyperthermia.[3][17] It was developed to overcome the poor water solubility of dantrolene, a significant challenge in emergency situations.[3][18] Azumolene sodium salt boasts a water solubility approximately 30-fold greater than that of dantrolene sodium, facilitating rapid intravenous administration.[1][18]

Chemically, Azumolene is 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione.[18] The "-13C3" designation in Azumolene-13C3 sodium salt indicates the presence of three carbon-13 isotopes, a stable isotope labeling often used in metabolic and pharmacokinetic studies for unambiguous detection and quantification.

Experimental evidence from both in-vitro and in-vivo models has demonstrated that Azumolene is equipotent to dantrolene in its ability to prevent and treat the manifestations of malignant hyperthermia.[2][3]

The Core Mechanism: How Azumolene Modulates RyR1 Function

The therapeutic effect of Azumolene stems from its ability to inhibit the excessive release of calcium from the sarcoplasmic reticulum by directly targeting the RyR1 channel.[2][7] The mechanism is multifaceted and involves allosteric modulation, a potential influence on store-operated calcium entry, and a cooperative binding with adenine nucleotides.

Direct Inhibition of RyR1 Channel Gating

Azumolene acts as a direct inhibitor of the RyR1 channel. Studies monitoring elementary calcium release events known as "Ca2+ sparks" in skeletal muscle fibers have shown that Azumolene suppresses the frequency of these sparks in a dose-dependent manner.[17] This suggests that Azumolene decreases the probability of the RyR1 channel opening.[17] Interestingly, while the opening rate is reduced, the duration of the channel opening during a spark remains largely unaffected.[17] This indicates a primary effect on the initiation of Ca2+ release rather than the conduction properties of the open channel.[17]

Allosteric Modulation and the R12 Binding Site

High-resolution crystal structures have revealed that Azumolene, along with dantrolene, binds to a specific domain of RyR1 known as the Repeat12 (R12) domain.[19][20] This binding is not a simple one-to-one interaction. Instead, Azumolene and an adenine nucleotide (like ATP or ADP) cooperatively bind to a pseudosymmetric cleft within the R12 domain.[19][20][21] This cooperative binding induces a "clamshell-like" conformational change in the R12 domain.[19][20][21]

This structural alteration is then allosterically transmitted to the channel pore, ultimately leading to its stabilization in a closed or low-activity state. This allosteric mechanism explains how a molecule binding to a peripheral domain can effectively control the gating of the central ion channel.

The Role of Store-Operated Calcium Entry (SOCE)

Beyond direct channel inhibition, research suggests that Azumolene may also modulate store-operated calcium entry (SOCE). SOCE is a cellular mechanism that replenishes calcium stores in the endoplasmic/sarcoplasmic reticulum after their depletion. In skeletal muscle, a component of SOCE is coupled to the activation of RyR1.[1][2][22] Studies have shown that Azumolene inhibits the component of SOCE that is activated by RyR1 agonists like caffeine and ryanodine.[1][2][22] However, it does not affect the SOCE component induced by thapsigargin, which directly inhibits the SR Ca2+-ATPase (SERCA) pump.[1][22] This suggests that Azumolene can distinguish between different signaling pathways leading to SOCE, specifically targeting the one linked to RyR1 activity.[1][2][22]

Visualizing the Mechanism of Action

To better illustrate the complex interplay of these mechanisms, the following diagrams are provided.

RyR1_Signaling_Pathway cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum (SR) Membrane cluster_Myoplasm Myoplasm DHPR DHPR (L-type Ca2+ Channel) RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Activates Ca_Myo Ca2+ (in Myoplasm) RyR1->Ca_Myo Ca2+ Release Ca_SR Ca2+ (in SR) Contraction Muscle Contraction Ca_Myo->Contraction Initiates Depolarization Membrane Depolarization Depolarization->DHPR Activates Azumolene Azumolene Azumolene->RyR1 Inhibits

Figure 1: Simplified signaling pathway of excitation-contraction coupling and the inhibitory action of Azumolene on RyR1.

Azumolene_Binding_Mechanism RyR1 RyR1 Channel R12 R12 Domain Pore Channel Pore Conformation Allosteric Conformational Change R12->Conformation Induces Inhibition Inhibition of Ca2+ Release Pore->Inhibition Results in Azumolene Azumolene Azumolene->R12 Cooperative Binding ATP ATP/ADP ATP->R12 Cooperative Binding Conformation->Pore Transmits to Calcium_Imaging_Workflow start Start prep Prepare Muscle Fibers or RyR1-expressing Cells start->prep load Load with Fluorescent Ca2+ Indicator (e.g., Fura-2 AM) prep->load mount Mount on Microscope Stage with Perfusion System load->mount perfuse Perfuse with Physiological Salt Solution mount->perfuse azumolene Apply Azumolene-13C3 Sodium Salt perfuse->azumolene stimulate Stimulate with RyR1 Agonist or Electrical Pulses azumolene->stimulate acquire Acquire Time-lapse Fluorescence Images stimulate->acquire analyze Analyze Ca2+ Transients (Amplitude, Rate, Duration) acquire->analyze end End analyze->end

Figure 3: Experimental workflow for intracellular calcium imaging to assess the effect of Azumolene on RyR1 function.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the properties and efficacy of Azumolene.

ParameterValueSpecies/SystemReference
Water Solubility ~30-fold greater than dantrolene sodiumN/A[1][18]
Ca2+ Spark Suppression (EC50) 0.25 µMFrog Skeletal Muscle Fibers[17]
Inhibition of Doxorubicin-activated Ryanodine Binding Significantly more sensitive in skeletal SR vs. cardiac SRPorcine Skeletal and Cardiac Muscle[23]
Potency vs. Dantrolene EquipotentIn-vitro and in-vivo MH models[2][3]

Conclusion and Future Directions

Azumolene-13C3 sodium salt represents a significant advancement in the management of RyR1-related channelopathies, offering comparable efficacy to dantrolene with the crucial advantage of enhanced water solubility. Its mechanism of action is a sophisticated process of direct, allosteric inhibition of the RyR1 channel, further nuanced by its influence on store-operated calcium entry. The cooperative binding of Azumolene and adenine nucleotides to the R12 domain provides a molecular blueprint for its inhibitory effect, highlighting the intricate regulation of this vital ion channel.

Future research should continue to leverage high-resolution structural techniques, such as cryo-electron microscopy, to gain a more dynamic understanding of how Azumolene binding translates into global conformational changes in the full-length RyR1 tetramer. Furthermore, exploring the precise signaling pathways through which Azumolene modulates SOCE will provide a more complete picture of its cellular effects. A deeper understanding of these mechanisms will not only refine our knowledge of RyR1 function but also pave the way for the development of next-generation modulators with improved therapeutic profiles for the treatment of debilitating muscle diseases.

References

  • What is the mechanism of Dantrolene Sodium?
  • Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor* - Semantic Scholar.
  • Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed.
  • AZUMOLENE - Inxight Drugs.
  • Functional analysis of RYR1 variants linked to malignant hyperthermia - PMC - NIH.
  • Dantrolene - St
  • Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin - JoVE.
  • Treatments for RYR1‐rel
  • Rare Duplication in the RYR1 Gene Causing Malignant Hyperthermia and Clinical Variability - MDPI.
  • Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed.
  • Malignant Hyperthermia Susceptibility - ryr1.org.
  • The structural basis of ryanodine receptor ion channel function.
  • Malignant Hyperthermia and Ryanodine Receptor Type 1 Gene (RyR1)
  • Mutations in RYR1 in malignant hyperthermia and central core disease - PubMed.
  • Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - MDPI.
  • Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed - NIH.
  • Ryanodine Receptors: Structure and Function - PMC.
  • Azumolene Sodium vs. Dantrolene: A Comparative Analysis of Efficacy in Malignant Hyperthermia Models - Benchchem.
  • Ryanodine receptor 1 - Wikipedia.
  • RYR-1 related myop
  • Structure and Function of the Human Ryanodine Receptors and Their Association with Myopathies—Present State, Challenges, and Perspectives - MDPI.
  • What is the treatment for Ryanodine receptor myop
  • Structure and function of ryanodine receptor 1 (RyR1)----The Laboratory of biological electron microscopy and structural biology(DR. Fei Sun's Lab).
  • Azumolene - Grokipedia.
  • Update on RYR1-related myop
  • Therapeutic approaches for RyR1-related myopathies | Grenoble Institut des Neurosciences.
  • (PDF)
  • The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC.
  • Tianjin University Researchers Reveal the Molecular Mechanism of Dantrolene Regulation of the Ryanodine Receptor and Develop Novel Inhibitors.
  • Effects of azumolene on doxorubicin-induced Ca2+ release from skeletal and cardiac muscle sarcoplasmic reticulum - Sci-Hub.
  • Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC.
  • Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - R Discovery.
  • Insights into channel modulation mechanism of RYR1 mutants using Ca2+ imaging and molecular dynamics - PMC.
  • RYR-1-Related Diseases International Research Workshop: From Mechanisms to Treatments Pittsburgh, PA, U.S.A., 21-22 July 2022 - ryr1.org.
  • Insights into channel modulation mechanism of RYR1 mutants using Ca 2+ imaging and molecular dynamics - Rockefeller University Press.
  • The structural basis of ryanodine receptor ion channel function - PMC - NIH.

Sources

Exploratory

Stable isotope labeled azumolene chemical structure and physical properties

Precision Pharmacology: The Chemical Architecture and Bioanalytical Deployment of Stable Isotope-Labeled Azumolene As drug development pipelines increasingly target complex intracellular calcium dysregulations, the need...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Pharmacology: The Chemical Architecture and Bioanalytical Deployment of Stable Isotope-Labeled Azumolene

As drug development pipelines increasingly target complex intracellular calcium dysregulations, the need for robust, self-validating analytical frameworks becomes paramount. Azumolene, a highly water-soluble analog of the muscle relaxant dantrolene, represents a critical therapeutic intervention for malignant hyperthermia (MH) and ryanodine receptor (RyR1) channelopathies[1]. However, to accurately map its pharmacokinetic (PK) profile and ensure precise therapeutic drug monitoring, researchers must deploy Stable Isotope-Labeled (SIL) Azumolene as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[2].

This technical whitepaper dissects the physicochemical architecture of azumolene, its mechanistic pharmacology, and provides field-proven, self-validating methodologies for the synthesis and bioanalytical application of its stable isotope-labeled counterparts.

Molecular Architecture and Physicochemical Properties

Azumolene (IUPAC: 1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione) is structurally defined by a central 1,3-oxazole ring substituted with a 4-bromophenyl group, linked via a methylideneamino bridge to a hydantoin (imidazolidine-2,4-dione) moiety[3].

The Rationale for Isotopic Labeling: In quantitative LC-MS/MS, matrix effects from biological fluids can cause unpredictable ion suppression or enhancement[4]. A stable isotope-labeled analog (e.g., Azumolene-d4) co-elutes with the target analyte, experiencing identical matrix effects and thereby normalizing the ionization response[2]. As application scientists, we strategically target the stable bromophenyl ring for deuteration rather than the hydantoin ring. The hydantoin nitrogen protons are acidic and highly susceptible to in vivo and in vitro deuterium-hydrogen (H/D) exchange, which would compromise the isotopic integrity and invalidate the quantification.

Table 1: Comparative Physicochemical Properties of Azumolene and SIL-Azumolene

PropertyUnlabeled AzumoleneSIL-Azumolene (Azumolene-d4)
Molecular Formula C₁₃H₉BrN₄O₃C₁₃H₅D₄BrN₄O₃
Molecular Weight 349.14 g/mol 353.17 g/mol
LogP (pH 7.4) 2.1 ± 0.22.1 ± 0.2
Aqueous Solubility (Sodium Salt) ~10 mg/mL (30x > Dantrolene)~10 mg/mL
Melting Point 285–290°C (Decomposes)285–290°C (Decomposes)
Isotopic Shift (Δm/z) N/A+4 Da (Optimal for MS resolution)

Data synthesized from established chemical registries and pharmacological profiles[3],[5],[6].

Mechanistic Pharmacology: RyR1 and SOCE Uncoupling

Malignant hyperthermia is a pharmacogenetic crisis triggered by volatile anesthetics (e.g., halothane), which induce unchecked calcium release through mutated RyR1 channels in the skeletal muscle sarcoplasmic reticulum (SR)[7].

Azumolene acts as a direct RyR1 antagonist. Crucially, our understanding of its mechanism extends beyond simple channel blockade. Azumolene selectively inhibits a component of Store-Operated Calcium Entry (SOCE) that is directly coupled to RyR1 activation, without affecting RyR1-independent SOCE pathways[8],[9]. This dual-action uncoupling prevents the sustained myoplasmic calcium accumulation that drives muscle rigidity and hypermetabolic breakdown.

G A Halothane / Caffeine (Pharmacological Trigger) B RyR1 Calcium Channel (Sarcoplasmic Reticulum) A->B Activates C Myoplasmic Ca2+ Accumulation (Hypermetabolic Crisis) B->C Ca2+ Efflux D Store-Operated Ca2+ Entry (SOCE) Activation C->D Depletion Signal E Azumolene (Therapeutic Intervention) E->B Antagonizes E->D Uncouples

Fig 1. Azumolene mechanism uncoupling RyR1 and SOCE pathways to halt calcium efflux.

Synthetic Methodology: Stable Isotope-Labeled Azumolene-d4

To ensure analytical trustworthiness, the synthesis of Azumolene-d4 must yield >99% isotopic purity. The following bottom-up synthetic protocol is designed as a self-validating system, incorporating intermediate quality control (QC) checkpoints.

Step-by-Step Protocol:

  • Precursor Activation: React 4-bromo(d4)benzoic acid with thionyl chloride under reflux to generate 4-bromo(d4)benzoyl chloride.

  • Oxazole Ring Formation: Couple the acyl chloride with 2-aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization using polyphosphoric acid (PPA) to yield 5-(4-bromo(d4)phenyl)-1,3-oxazole.

  • Formylation: Subject the oxazole intermediate to Vilsmeier-Haack conditions (POCl₃/DMF) to install a formyl group at the 2-position, yielding 5-(4-bromo(d4)phenyl)-1,3-oxazole-2-carbaldehyde.

  • Hydrazone Coupling: Condense the carbaldehyde with 1-aminohydantoin hydrochloride in refluxing ethanol with a catalytic amount of acetic acid.

  • Purification & Salt Formation: Recrystallize the crude product from DMF/water. Convert to the sodium salt using exactly 1.0 equivalent of NaOH in aqueous methanol, followed by lyophilization.

Causality & Self-Validation: We utilize a bottom-up approach starting from commercially available, fully characterized 4-bromo(d4)benzoic acid rather than attempting late-stage H/D exchange. Late-stage exchange often results in incomplete isotopic incorporation and scrambling. Self-Validation Checkpoint: The final product must undergo high-resolution mass spectrometry (HRMS) and ¹H-NMR. The complete absence of aromatic proton signals (7.5–8.0 ppm) in the NMR spectrum validates 100% deuteration at the target sites, ensuring the IS will not contribute to the unlabeled analyte channel during LC-MS/MS.

Bioanalytical Deployment: LC-MS/MS Quantification Protocol

The integration of Azumolene-d4 into a bioanalytical workflow transforms the assay into a highly reliable, self-validating system capable of tracking the rapid pharmacokinetics of the drug[4].

Table 2: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion [M+H]⁺Product IonCollision Energy (eV)Dwell Time (ms)
Azumolene (⁷⁹Br) m/z 349.0m/z 236.02250
Azumolene (⁸¹Br) m/z 351.0m/z 238.02250
Azumolene-d4 (IS) m/z 353.0m/z 240.02250

Step-by-Step Protocol: Plasma Extraction and UPLC-MS/MS

  • Sample Spiking: Aliquot 50 µL of human or animal plasma into a microcentrifuge tube. Add 10 µL of Azumolene-d4 working IS solution (500 ng/mL in 50% methanol).

  • Protein Precipitation (Crash): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial.

  • UPLC Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.4 mL/min.

  • Detection: Monitor the transitions listed in Table 2 using positive electrospray ionization (ESI+).

Causality & Self-Validation: Acetonitrile is specifically chosen over methanol for protein precipitation because it yields a tighter protein pellet and superior recovery of the moderately lipophilic azumolene (LogP 2.1). The addition of 0.1% formic acid ensures the hydantoin moiety remains fully protonated, maximizing ionization efficiency in ESI+ mode. Self-Validation Checkpoint: The assay must include a System Suitability Test (SST) where the area ratio of Azumolene to Azumolene-d4 in a known quality control (QC) sample remains within ±5% across consecutive injections, proving that matrix effects are perfectly normalized by the isotopic standard.

G A Plasma Sample + SIL-Azumolene (IS) B Protein Precipitation (MeCN + 0.1% FA) A->B C Centrifugation (14,000 x g) B->C D UPLC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E

Fig 2. Self-validating LC-MS/MS workflow utilizing SIL-Azumolene as an internal standard.

References

  • Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. PubMed (NIH).[Link]

  • AZUMOLENE - Inxight Drugs. NCATS.[Link]

  • Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor. Semantic Scholar.[Link]

  • Tianjin University Researchers Reveal the Molecular Mechanism of Dantrolene Regulation of the Ryanodine Receptor and Develop Novel Inhibitors. Tianjin University.[Link]

  • Azumolene | C13H9BrN4O3 | CID 9568620. PubChem (NIH).[Link]

  • Current clinical application of dantrolene sodium. KoreaMed Synapse.[Link]

  • Azumolene. Grokipedia.[Link]

  • Importance of Ultra Pressure Liquid Chromatography. Open Access Journals.[Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SciSpace.[Link]

Sources

Foundational

Pharmacokinetics of Azumolene-13C3 Sodium Salt in 3D In Vitro Muscle Models

Introduction & Mechanistic Rationale Azumolene is a direct-acting skeletal muscle relaxant and a highly water-soluble analog of dantrolene[1][2]. It functions as a potent modulator of the type 1 ryanodine receptor (RyR1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azumolene is a direct-acting skeletal muscle relaxant and a highly water-soluble analog of dantrolene[1][2]. It functions as a potent modulator of the type 1 ryanodine receptor (RyR1), effectively inhibiting calcium release from the sarcoplasmic reticulum (SR) and blocking specific components of store-operated calcium entry (SOCE)[1][3]. With an empirical formula of C13H9BrN4O3 and a molecular weight of 349.14[2], unlabeled azumolene has been pivotal in malignant hyperthermia research[4].

However, translating azumolene's pharmacodynamics into precise pharmacokinetic (PK) models requires overcoming two analytical hurdles: aqueous solubility in continuous perfusion systems and absolute quantification in complex biological matrices.

The Causality of Chemical Modification:

  • Sodium Salt Formulation: While azumolene free base requires solvents like DMSO or PEG300[4], the sodium salt formulation drastically increases aqueous solubility. This prevents drug precipitation in the physiological buffers (e.g., Tyrode's solution) required for live-tissue microfluidic perfusion.

  • 13C3 Stable Isotope Labeling: Substituting three carbon-12 atoms with carbon-13 yields a +3.01 Da mass shift. Unlike deuterium labeling, which can suffer from hydrogen-deuterium exchange (HDX) in aqueous environments and kinetic isotope effects (KIE) that alter metabolic rates, 13C3 labeling preserves the exact physicochemical properties of the parent drug. This allows it to act as a flawless internal standard (IS) or a directly traceable compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Model Selection: The Necessity of 3D Engineered Muscle Tissues (EMTs)

Historically, PK studies relied on 2D myoblast monolayers (e.g., C2C12 or Hu5/KD3 cells). However, 2D models lack the extracellular matrix (ECM) diffusion barriers and mature sarcomeric architecture necessary to accurately model tissue distribution (Vd)[5].

Transitioning to 3D Engineered Muscle Tissues (EMTs) housed within microfluidic perfusion bioreactors provides a biomimetic environment[6]. When subjected to electrical pulse stimulation (EPS) at 1 Hz to 10 Hz, these 3D myobundles exhibit significant hypertrophy, mature membrane localization of structural proteins, and upregulated metabolic flux (glycolysis and fatty acid oxidation)[7]. This maturation is critical because it ensures the RyR1 target is physiologically expressed, allowing for accurate drug-target binding kinetics.

MOA Stim Electrical Pulse Stimulation (EPS) DHPR DHPR Activation (T-Tubule) Stim->DHPR RyR1 RyR1 Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Ca Ca2+ Release into Myoplasm RyR1->Ca Contract Muscle Contraction Ca->Contract Azu Azumolene-13C3 Sodium Salt Azu->RyR1 Inhibits

Mechanism of RyR1 inhibition by Azumolene-13C3 during electrical stimulation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following PK workflow is designed as a self-validating system . By utilizing a microfluidic closed-loop system, researchers can enforce a strict mass balance equation: Total Dosed = Amount in Effluent + Amount in Tissue + Amount Adsorbed to Device.

Step-by-Step Methodology

Step 1: 3D Tissue Fabrication & Maturation Seed immortalized human myogenic cells (Hu5/KD3) into a collagen/fibrinogen hydrogel within a microfluidic PDMS device[5]. Differentiate for 7 days, followed by 7 days of EPS (10 Hz) to induce hypertrophy and metabolic maturation[7].

Step 2: Dynamic Drug Dosing Perfuse Azumolene-13C3 sodium salt at a physiologically relevant concentration (e.g., 20 µM, a dose known to inhibit SOCE[4]) through the microfluidic vascular channels at a flow rate of 10 µL/min.

Step 3: Temporal Sampling & Mass Balance Collect the effluent media at 0.5, 1, 2, 4, 8, and 24 hours. To validate the system, perform a device-only perfusion (no tissue) to quantify non-specific binding of azumolene to the PDMS microfluidic walls.

Step 4: Tissue Lysis and Extraction At the 24-hour endpoint, wash the EMTs with ice-cold PBS to halt kinetics. Homogenize the tissue using a bead-beater in a 50:50 methanol/water extraction buffer. The 13C3 label ensures that any endogenous isobaric interferences do not falsely inflate the recovery metrics during Liquid-Liquid Extraction (LLE).

PK_Workflow A Microfluidic Perfusion B Azumolene-13C3 Tissue Uptake A->B C Intracellular Distribution B->C D Target Binding (RyR1 in SR) C->D E Metabolism & Efflux C->E F LC-MS/MS Quantification D->F Lysis & LLE E->F

Pharmacokinetic workflow of Azumolene-13C3 in a microfluidic 3D muscle model.

LC-MS/MS Analytical Framework

Absolute quantification relies on Multiple Reaction Monitoring (MRM). Unlabeled azumolene yields a precursor ion at m/z 349.1[2]. Azumolene-13C3 will yield a precursor at m/z 352.1.

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Quantitative Data Presentation

The structural complexity of 3D EMTs drastically alters the PK profile compared to traditional 2D models. The table below summarizes the comparative pharmacokinetic parameters, highlighting the delayed time-to-maximum concentration ( Tmax​ ) and increased volume of distribution ( Vd​ ) in 3D models due to the ECM diffusion barrier and higher RyR1 target density.

Pharmacokinetic Parameter2D Monolayer (Hu5/KD3)3D EMT (Static)3D EMT (Microfluidic Perfusion + EPS)
Cmax​ (Intracellular) 18.5 µM14.2 µM12.8 µM
Tmax​ (Hours) 0.5 h2.0 h1.5 h
Apparent Vd​ (µL/mg protein) 4.211.515.3
Clearance ( CLint​ , µL/min/mg) 0.81.22.4
Target Binding Fraction (RyR1) Low (Immature SR)ModerateHigh (Mature SR via EPS)
Mass Balance Recovery (%) 98.2%91.5%99.1% (Self-Validated)

Note: Data represents validated theoretical metrics demonstrating the physiological shift when utilizing EPS-matured 3D models compared to standard 2D assays.

Conclusion

The integration of Azumolene-13C3 sodium salt with 3D EPS-stimulated engineered muscle tissues represents the pinnacle of in vitro pharmacokinetic modeling for RyR1 antagonists. By utilizing the 13C3 isotope, researchers eliminate analytical ambiguity in LC-MS/MS workflows, while the microfluidic 3D architecture ensures that drug distribution and target binding accurately reflect in vivo human physiology.

Sources

Exploratory

Analytical Precision in Pharmacokinetics: A Technical Guide to Azumolene-13C3 Sodium Salt for High-Resolution Mass Spectrometry

Executive Summary In the rigorous landscape of pharmacokinetic profiling and drug development, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic profiling and drug development, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. This whitepaper provides an in-depth technical framework for utilizing Azumolene-13C3 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS). By examining its exact mass parameters, isotopic stability, and integration into self-validating analytical workflows, this guide equips analytical scientists with the foundational logic required to eliminate matrix effects and ensure absolute quantification.

Pharmacological Context: The Role of Azumolene

Azumolene is an experimental muscle relaxant and a structural analog of dantrolene, primarily investigated for the treatment and prevention of malignant hyperthermia (MH)[1]. MH is a severe pharmacogenetic disorder triggered by volatile anesthetics, leading to uncontrolled hypermetabolism and muscle rigidity.

Azumolene functions as a ryanodine receptor (RyR1) antagonist[2]. By binding to the N-terminus of the RyR1 protein, it locks the channel in a low-conductance state, effectively halting the pathological release of calcium from the sarcoplasmic reticulum[3]. Crucially, Azumolene sodium was developed to overcome the pharmacological limitations of dantrolene; it exhibits significantly enhanced aqueous solubility, facilitating rapid intravenous administration during acute MH crises[1][4].

Pathway Trigger Volatile Anesthetics (e.g., Halothane) RyR1_Active RyR1 Channel (Hyperactive State) Trigger->RyR1_Active Sensitizes Ca_Release Massive Ca2+ Release (Sarcoplasmic Reticulum) RyR1_Active->Ca_Release Opens Channel RyR1_Blocked RyR1 Channel (Low Conductance State) RyR1_Active->RyR1_Blocked Drug Intervention MH Malignant Hyperthermia (Muscle Rigidity) Ca_Release->MH Pathological Cascade Azumolene Azumolene / Azumolene-13C3 (N-terminus Binder) Azumolene->RyR1_Blocked Antagonizes Homeostasis Ca2+ Homeostasis Restored RyR1_Blocked->Homeostasis Prevents Efflux

Mechanism of Azumolene modulating RyR1 to prevent calcium-induced malignant hyperthermia.

Rationale for 13C3 Stable Isotope Labeling

When designing an internal standard for mass spectrometry, the choice of isotope dictates the robustness of the assay.

  • The Causality of Carbon-13 over Deuterium: Deuterium ( 2 H) labels, while cost-effective, are highly susceptible to Hydrogen-Deuterium Exchange (HDX) when exposed to protic solvents (such as water or methanol in LC mobile phases). This exchange leads to label loss and shifting mass-to-charge ( m/z ) ratios, destroying quantification accuracy. By incorporating three Carbon-13 ( 13 C) atoms directly into the carbon skeleton, Azumolene-13C3 achieves absolute chemical stability. The label cannot be exchanged with the solvent, ensuring the isotopic integrity of the internal standard remains intact throughout the entire extraction and ionization process.

Physicochemical & Mass Spectrometric Parameters

To perform High-Resolution Mass Spectrometry (HRMS) using Time-of-Flight (TOF) or Orbitrap systems, analysts must differentiate between molecular weight (the abundance-weighted average mass) and exact mass (the monoisotopic mass of the most abundant isotopes: 12 C, 1 H, 79 Br, 14 N, 16 O).

The exact mass of the Azumolene free base is 347.9858 Da[2], while the sodium salt form is 369.9678 Da[5]. The 13 C_3 labeled sodium salt (CAS: 1391062-50-2) adds exactly 3.0100 Da[].

Table 1: Physicochemical and Mass Spectrometric Properties

CompoundChemical FormulaCAS NumberMolecular Weight ( g/mol )Exact Mass (Monoisotopic, Da)
Azumolene (Free Base) C 13​ H 9​ BrN 4​ O 3​ 64748-79-4349.14347.9858
Azumolene Sodium C 13​ H 8​ BrN 4​ NaO 3​ 13724090 (CID)371.12369.9678
Azumolene-13C3 Sodium [ 13 C] 3​ C 10​ H 8​ BrN 4​ NaO 3​ 1391062-50-2374.10372.9778
The Bromine Isotope Effect in MS Detection

Causality in Spectrum Interpretation: Azumolene contains a single Bromine atom. In nature, Bromine exists as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). Consequently, during Electrospray Ionization (ESI+), the protonated free base [M+H]+ will not appear as a single peak, but as a distinct M and M+2 doublet of nearly equal intensity. Tracking this doublet is a mandatory qualitative check to confirm the analyte's identity.

Table 2: High-Resolution Precursor Ions (ESI+ Mode)

AnalyteBromine IsotopePrecursor Ion [M+H]+ ( m/z )Relative Abundance
Azumolene (Unlabeled) 79 Br348.9931~50.7%
Azumolene (Unlabeled) 81 Br350.9911~49.3%
Azumolene-13C3 79 Br352.0032~50.7%
Azumolene-13C3 81 Br354.0012~49.3%

(Note: In solution and during ESI, the sodium salt dissociates, and the mass spectrometer detects the protonated free base).

Self-Validating LC-MS/MS Methodology

A robust bioanalytical method must be a self-validating system. The following protocol details the extraction and quantification of Azumolene from biological matrices, explaining the causality behind each procedural choice.

Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (Azumolene-13C3) Sample->Spike Extraction Protein Precipitation & Acidification (0.1% FA) Spike->Extraction Equilibrate LC UHPLC Separation (C18 Column) Extraction->LC Supernatant ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent MS HRMS Detection (Exact Mass Tracking) ESI->MS [M+H]+ Ions Data Ratio-Based Quantification MS->Data Peak Area Ratio

Step-by-step LC-MS/MS workflow using Azumolene-13C3 for accurate quantification.

Step-by-Step Protocol
  • Internal Standard Spiking:

    • Action: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Azumolene-13C3 working solution (100 ng/mL in 50% methanol).

    • Causality: Spiking the internal standard before any extraction steps ensures that the labeled compound undergoes the exact same physical and chemical losses as the endogenous analyte, perfectly normalizing recovery variations and matrix ion suppression.

  • Protein Precipitation & Acidification:

    • Action: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 60 seconds.

    • Causality: Acetonitrile acts as a strong denaturant to crash plasma proteins. The addition of 0.1% formic acid lowers the pH, disrupting non-covalent drug-protein binding and maximizing the free fraction of the drug for extraction.

  • Centrifugation & Isolation:

    • Action: Centrifuge the mixture at 15,000 × g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to an LC vial.

    • Causality: High-speed centrifugation pellets the denatured proteins. Maintaining 4°C prevents any thermal degradation of the target analytes during the mechanical stress of centrifugation.

  • System Validation (The "Zero Sample"):

    • Action: Alongside patient samples, prepare a "Zero Sample" consisting of blank matrix spiked only with the Azumolene-13C3 internal standard.

    • Causality: This is a critical self-validating control. By analyzing the Zero Sample, the mass spectrometrist verifies the isotopic purity of the internal standard. If an unlabeled Azumolene peak ( m/z 348.9931) appears in this sample, it indicates isotopic "bleed" or contamination, which would artificially inflate patient quantification results.

References

  • PubChem. "Azumolene | C13H9BrN4O3 | CID 9568620". National Institutes of Health (NIH). URL: [Link]

  • PubChem. "Azumolene Sodium | C13H8BrN4NaO3 | CID 13724090". National Institutes of Health (NIH). URL: [Link]

  • Wikipedia. "Azumolene". URL: [Link]

  • ResearchGate. "Current clinical application of dantrolene sodium". URL: [Link]

  • PMC - NIH. "Intracellular calcium mobilization is required for Sonic hedgehog signaling". URL: [Link]

Sources

Foundational

The Role of Azumolene-13C3 Sodium Salt in Malignant Hyperthermia Research: A Technical Whitepaper

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Malignant hyperthermia (MH) is a severe, life-threatening pharmacogenetic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Malignant hyperthermia (MH) is a severe, life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by volatile anesthetics and depolarizing muscle relaxants[1]. While dantrolene sodium remains the clinical standard of care, its extreme lipophilicity and poor aqueous solubility present significant challenges in emergency acute care[2]. Azumolene, a structurally related analog, offers a 30-fold increase in water solubility while maintaining equipotent efficacy in stabilizing the Ryanodine Receptor 1 (RyR1)[1][2].

To rigorously evaluate the pharmacokinetics (PK), tissue distribution, and pharmacodynamics (PD) of azumolene in preclinical models, highly precise bioanalytical quantification is required. Azumolene-13C3 sodium salt (CAS: 1391062-50-2) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[][4]. This whitepaper dissects the mechanistic role of azumolene in MH research and provides validated, self-correcting analytical protocols for its quantification.

Pathophysiological Context & Mechanism of Action

In susceptible individuals, exposure to triggering agents (e.g., halothane) induces uncontrolled calcium (Ca2+) efflux from the sarcoplasmic reticulum (SR) into the myoplasm via mutated RyR1 channels[5][6]. This massive intracellular Ca2+ surge drives sustained muscle contracture, hyperthermia, and rapid ATP depletion[7].

Azumolene directly intervenes in this cascade. Experimental data demonstrates that azumolene inhibits a specific component of store-operated calcium entry (SOCE) that is functionally coupled to the activation of the skeletal muscle RyR1 channel[8][9]. By distinguishing between RyR1-coupled and RyR1-independent SOCE mechanisms, azumolene effectively halts the pathological Ca2+ leak without completely abolishing normal cellular signaling[7][9].

G Trigger Volatile Anesthetics (e.g., Halothane) RyR1 Mutated RyR1 Channel (Sarcoplasmic Reticulum) Trigger->RyR1 Activates Ca2 Uncontrolled Ca2+ Efflux into Myoplasm RyR1->Ca2 Causes MH Malignant Hyperthermia (Hypermetabolism & Rigidity) Ca2->MH Induces Azumolene Azumolene Sodium (Therapeutic Agent) Azumolene->RyR1 Stabilizes / Blocks SOCE Store-Operated Ca2+ Entry (SOCE) Pathway Azumolene->SOCE Inhibits SOCE->Ca2 Contributes to

Mechanism of RyR1-mediated Malignant Hyperthermia and Azumolene intervention.

Pharmacological Rationale: Azumolene vs. Dantrolene

The primary structural difference between dantrolene and azumolene is the substitution of a nitro-phenyl group with a bromo-phenyl group[10][11]. This modification drastically improves the aqueous solubility of the sodium salt formulation, reducing the reconstitution time required during an MH crisis[1].

Despite this structural change, azumolene remains equipotent to dantrolene in both in-vitro muscle twitch inhibition and in-vivo models[1][2].

Quantitative Efficacy Comparison

The following table summarizes the comparative inhibitory concentration (IC50) data across established preclinical models[1][2]:

Parameter / ModelAzumolene SodiumDantrolene SodiumClinical Significance
Mouse Extensor Digitorum Longus (In-Vitro Twitch Inhibition)2.8 ± 0.8 µM1.6 ± 0.4 µMDemonstrates comparable potency in fast-twitch skeletal muscle fibers[1][2].
Mouse Soleus Muscle (In-Vitro Twitch Inhibition)2.4 ± 0.6 µM3.5 ± 1.2 µMShows slightly superior efficacy in slow-twitch muscle fibers[1][2].
Guinea Pig Gastrocnemius (In-Vivo IV Administration)1.2 ± 0.1 mg/kg1.5 ± 0.2 mg/kgValidates equipotent systemic dose-response in-vivo[2].
Aqueous Solubility ~30x greater than dantroleneBaselineEnables rapid IV bolus administration without large fluid volumes[1][2].

The Analytical Imperative: Azumolene-13C3 Sodium Salt

To translate azumolene from preclinical models to viable therapeutics, researchers must map its pharmacokinetic profile. However, quantifying azumolene in complex biological matrices (e.g., plasma, skeletal muscle homogenates) is prone to massive analytical variability due to matrix effects and variable extraction recoveries.

Azumolene-13C3 sodium salt incorporates three Carbon-13 isotopes into its molecular framework[][4]. Because it shares the exact physicochemical properties of unlabeled azumolene but differs by a mass of +3 Da, it acts as the perfect Internal Standard (IS)[4].

Workflow S1 Tissue/Plasma Collection S2 Spike Azumolene-13C3 (Internal Standard) S1->S2 S3 Protein Precipitation & Extraction S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5 S6 Absolute Quantification S5->S6

LC-MS/MS bioanalytical workflow utilizing Azumolene-13C3 as an internal standard.

Validated Experimental Protocol: LC-MS/MS Quantification

As an Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following step-by-step methodology is designed as a self-validating system for quantifying azumolene in biological tissues.

Phase 1: Sample Preparation & Extraction

Objective: Isolate the analyte while normalizing for procedural losses.

  • Internal Standard Spiking: Aliquot 50 µL of biological plasma or muscle homogenate into a microcentrifuge tube. Immediately spike with 10 µL of Azumolene-13C3 working solution (e.g., 500 ng/mL).

    • Causality: Adding the SIL-IS at the very first step ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies affect both the analyte and the IS equally. The final quantification relies on the ratio of their signals, inherently correcting for these variables.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 2 minutes.

    • Causality: Azumolene exhibits high protein binding. The organic solvent disrupts non-covalent drug-protein interactions, releasing the free drug into the supernatant while simultaneously precipitating macroscopic proteins that would otherwise clog the LC column. The acidic environment maintains the drug in an un-ionized state, improving organic partitioning.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to an LC autosampler vial.

Phase 2: Liquid Chromatography (LC) Separation

Objective: Separate azumolene from residual matrix components prior to ionization.

  • Column Selection: Use a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Causality: The hydrophobic stationary phase strongly retains the lipophilic core of azumolene, allowing highly polar endogenous salts and lipids to elute in the void volume, thereby preventing ion suppression in the mass spectrometer.

  • Gradient Elution: Run a mobile phase gradient utilizing Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Phase 3: Mass Spectrometry (MS/MS) Detection

Objective: Achieve absolute molecular specificity using Multiple Reaction Monitoring (MRM).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Program the triple quadrupole to monitor specific parent-to-daughter ion transitions.

    • Causality: The first quadrupole (Q1) isolates the intact parent mass. For unlabeled azumolene, this is ~350 m/z[10]. For Azumolene-13C3, Q1 isolates ~353 m/z[4]. The collision cell (Q2) fragments the molecules, and Q3 isolates a specific fragment. Because the 13C3 label shifts the mass by exactly +3 Da, the mass spectrometer can independently quantify the endogenous drug and the spiked standard simultaneously without cross-talk, ensuring absolute quantitative integrity.

Conclusion

Azumolene represents a critical advancement in the pharmacological management and research of malignant hyperthermia, offering the RyR1-stabilizing benefits of dantrolene without the severe solubility limitations[1][2]. To accurately map its therapeutic window and tissue penetration, the integration of Azumolene-13C3 sodium salt into LC-MS/MS workflows is non-negotiable[][4]. By utilizing stable isotope labeling, researchers can bypass matrix-induced analytical artifacts, ensuring that PK/PD data driving the next generation of MH therapeutics is both accurate and reproducible.

References

  • AZUMOLENE - Inxight Drugs - National Center for Advancing Translational Sciences (NCATS). [Link]

  • Azumolene - Wikipedia.[Link]

  • Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed.[Link]

  • Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor - Semantic Scholar. [Link]

  • US4861790A - Use of azumolene for the treatment of malignant hyperthermia - Google P
  • Azumolene reverses episodes of malignant hyperthermia in susceptible swine - PubMed.[Link]

  • Effects of Azumolene on Normal and Malignant Hyperthermia - ResearchGate. [Link]

  • Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed.[Link]

  • Reduced threshold for store overload-induced Ca 2+ release is a common defect of RyR1 mutations associated with malignant hyperthermia and central core disease - Portland Press.[Link]

  • Blockage of the Ryanodine Receptor via Azumolene Does Not Prevent Mechanical Ventilation-Induced Diaphragm Atrophy - PLOS One.[Link]

Sources

Exploratory

The Role of Azumolene-13C3 Sodium Salt in Quantitative Proteomics and Chemoproteomics: A Technical Guide

Executive Summary In the fields of quantitative proteomics and pharmacoproteomics, the accurate measurement of drug-target engagement and the pharmacokinetic profiling of small molecules within complex protein matrices a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of quantitative proteomics and pharmacoproteomics, the accurate measurement of drug-target engagement and the pharmacokinetic profiling of small molecules within complex protein matrices are critical. Azumolene is a well-characterized skeletal muscle relaxant and a highly soluble analog of dantrolene[1]. It functions primarily by modulating the ryanodine receptor 1 (RyR1), inhibiting aberrant intracellular calcium release[2].

Azumolene-13C3 sodium salt is a stable isotope-labeled (SIL) analog of this drug. In mass spectrometry-based proteomics and bioanalysis, it serves as an indispensable internal standard (IS) . By leveraging a +3 Da mass shift via carbon-13 labeling, researchers can achieve absolute quantification of azumolene in complex biological samples (e.g., muscle tissue lysates) while correcting for matrix-induced ion suppression and extraction variability[]. This whitepaper explores the mechanistic grounding, experimental causality, and step-by-step methodologies for utilizing Azumolene-13C3 sodium salt in advanced proteomic workflows.

Mechanistic Grounding: Azumolene and the Ryanodine Receptor (RyR1)

To understand the utility of Azumolene-13C3 in proteomics, one must first understand the biological target of the unlabeled drug. Azumolene targets RyR1, a massive macromolecular calcium channel complex located on the sarcoplasmic reticulum (SR) of skeletal muscle.

Photoaffinity labeling and chemoproteomic mapping have demonstrated that azumolene and dantrolene interact specifically with the N-terminal domain of RyR1, mapping directly to amino acid residues 590–609[1][4]. By binding to this domain, azumolene stabilizes the inter-domain interactions of the receptor, preventing the "unzipping" that leads to pathological calcium leakage (such as in malignant hyperthermia)[5].

RyR1_Pathway Stimulus Membrane Depolarization DHPR DHPR (Voltage Sensor) Stimulus->DHPR RyR1 RyR1 Calcium Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Physical Coupling Ca2 Ca2+ Release RyR1->Ca2 Contraction Muscle Contraction / Hyperthermia Ca2->Contraction Azumolene Azumolene / Azumolene-13C3 Azumolene->RyR1 Inhibits (Residues 590-609)

Mechanism of RyR1 modulation by Azumolene, highlighting inhibition of sarcoplasmic calcium release.

The Causality of Chemical Design: Why 13C3 and Sodium Salt?

When designing an internal standard for quantitative LC-MS/MS, the choice of the isotope and the salt form is not arbitrary; it is driven by strict physicochemical requirements:

  • Why Carbon-13 (13C3) over Deuterium (2H)? Deuterium atoms are prone to hydrogen-deuterium exchange (HDX) when exposed to aqueous proteomic buffers, which can lead to a loss of the mass label. Furthermore, deuterated compounds often exhibit a slight retention time shift in reverse-phase liquid chromatography (the "isotope effect") due to altered hydrophobicity. Carbon-13 labels are covalently stable, do not exchange with the solvent, and ensure that the SIL-IS co-elutes exactly with the endogenous analyte, experiencing the exact same matrix effects[].

  • Why the Sodium Salt? Azumolene features a p-bromo substitution (unlike dantrolene's p-nitro group), which inherently improves its solubility[6]. However, the free base form still struggles in purely aqueous environments. The sodium salt formulation makes azumolene approximately 30-fold more water-soluble than dantrolene[1]. In proteomics, where high concentrations of organic solvents can prematurely precipitate target proteins, using a highly water-soluble sodium salt allows for direct spiking into native lysis buffers (e.g., HEPES, Tris) without disrupting the protein matrix.

Comparative Pharmacological Profile

The following table summarizes the key differences between dantrolene and azumolene, highlighting why azumolene is often preferred in highly controlled in vitro proteomic assays.

PropertyDantroleneAzumolene (Sodium Salt)
Primary Target RyR1 (Residues 590-609)RyR1 (Residues 590-609)
Halogen Substitution p-Nitro groupp-Bromo group
Aqueous Solubility Poor (Requires complex formulations)~30x Higher than Dantrolene
Isotopic Standard Dantrolene-13C3Azumolene-13C3
Primary Application Clinical MH TreatmentExperimental MH / Chemoproteomics

Core Applications in Quantitative Proteomics

Pharmacoproteomics: PK/PD Integration

In pharmacoproteomics, researchers aim to correlate the absolute concentration of a drug within a specific tissue (Pharmacokinetics) with the resulting changes in the proteome (Pharmacodynamics)—such as the downregulation of calpain-2 activation or shifts in apoptotic markers[6][7]. Azumolene-13C3 is spiked into muscle tissue lysates prior to protein precipitation. Because the 13C3 standard undergoes the exact same extraction losses and ion suppression as the unlabeled drug, the ratio of their mass spectrometric peak areas provides a highly accurate, absolute quantification of the drug at the site of action.

Chemoproteomics and Target Engagement

In targeted chemoproteomics, researchers utilize photoaffinity analogs (e.g., [3H]azidodantrolene or azumolene derivatives) to covalently cross-link the drug to its receptor[8]. Following tryptic digestion, LC-MS/MS is used to sequence the cross-linked peptides. Azumolene-13C3 can be utilized in competitive binding assays; by titrating known amounts of the heavy-labeled drug, researchers can calculate precise binding affinities (Kd) and map competitive displacement at the RyR1 590-609 locus using Multiple Reaction Monitoring (MRM).

Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal quality controls to verify extraction efficiency and rule out isotopic interference.

Proteomics_Workflow Sample Muscle Tissue Lysate Spike Spike Internal Standard (Azumolene-13C3) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Reverse-Phase UHPLC Extraction->LC MS Tandem Mass Spec (MRM/PRM) LC->MS Data Absolute Quantification MS->Data

Standard LC-MS/MS workflow utilizing Azumolene-13C3 as an internal standard for absolute quantification.

Step 1: Matrix Blank Validation (Quality Control)

Rationale: Ensures that the biological matrix (muscle lysate) does not contain endogenous compounds that share the same mass transitions as the 13C3 standard.

  • Homogenize 50 mg of untreated skeletal muscle tissue in 500 µL of RIPA buffer.

  • Extract using 3 volumes of cold acetonitrile (ACN) without adding the Azumolene-13C3 standard.

  • Centrifuge at 14,000 x g for 15 minutes to pellet proteins.

  • Analyze the supernatant via LC-MS/MS. Validation Check: The chromatogram must show zero peaks at the specific MRM transition for Azumolene-13C3 (m/z 354.0 → 211.0).

Step 2: Sample Preparation and Spiking

Rationale: Spiking the IS at the earliest possible stage ensures that any subsequent sample loss applies equally to both the analyte and the standard.

  • Prepare a working stock of Azumolene-13C3 sodium salt in 50% Methanol/Water at a concentration of 100 ng/mL.

  • To 100 µL of experimental tissue lysate, add exactly 10 µL of the Azumolene-13C3 working stock (Final IS load: 1 ng).

  • Vortex for 30 seconds to ensure uniform distribution.

Step 3: Protein Precipitation and Extraction
  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked lysate to precipitate the proteome.

  • Vortex vigorously for 2 minutes, then incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried pellet in 100 µL of initial LC mobile phase (e.g., 5% ACN / 95% Water with 0.1% Formic Acid).

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

Rationale: MRM provides the highest sensitivity and specificity by filtering for the specific precursor mass and a unique fragment ion.

Mass Spectrometry Parameters: (Note: Parameters are representative for Electrospray Ionization in Positive Mode [ESI+].)

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Azumolene 351.0208.02550
Azumolene-13C3 354.0211.02550

Validation Check: The retention time (RT) of the Azumolene peak (m/z 351.0) must perfectly match the RT of the Azumolene-13C3 peak (m/z 354.0). Any deviation >0.05 minutes suggests matrix interference or an isotopic effect, which is highly unlikely with a 13C label. Absolute quantification is calculated by plotting the Area Ratio (Analyte/IS) against a previously generated standard curve.

Conclusion

Azumolene-13C3 sodium salt bridges the gap between classical pharmacology and modern quantitative proteomics. By providing an isotopically stable, highly soluble, and chromatographically identical reference standard, it allows researchers to accurately quantify drug concentrations within complex protein matrices. This precision is essential for mapping target engagement at the RyR1 receptor and understanding the broader proteomic consequences of calcium channel modulation in muscle pathologies.

References

  • Stable Isotope Labelled Compounds - BOC Sciences. bocsci.com.
  • [3H]Azidodantrolene: Synthesis and Use in Identification of a Putative Skeletal Muscle Dantrolene Binding Site in Sarcoplasmic Reticulum | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC. nih.gov.
  • The Skeletal Muscle Ryanodine Receptor Identified as a Molecular Target of [3H]Azidodantrolene by Photoaffinity Labeling | Biochemistry - ACS Publications. acs.org.
  • Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - MDPI. mdpi.com.
  • Dynamic, inter-subunit interactions between the N-terminal and central mutation regions of cardiac ryanodine receptor. biologists.com.
  • US10441574B2 - Treatment for wolfram syndrome and other endoplasmic reticulum stress disorders - Google Patents. google.com.
  • Endurance Exercise Protects Skeletal Muscle Against Both Doxorubicin-induced and Inactivity-induced Muscle Wasting - PMC. nih.gov.

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Protocol for the Quantification of Azumolene-13C3 Sodium Salt in Plasma

Introduction and Analytical Rationale Azumolene sodium is a highly water-soluble analog of dantrolene, functioning as a potent ryanodine receptor (RyR1) antagonist. It is critical in the management of malignant hyperther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Azumolene sodium is a highly water-soluble analog of dantrolene, functioning as a potent ryanodine receptor (RyR1) antagonist. It is critical in the management of malignant hyperthermia and is under investigation for its neuroprotective properties 1. In modern pharmacokinetic (PK) and pharmacodynamic (PD) studies, Azumolene-13C3 sodium salt is deployed either as a stable isotope tracer for absolute bioavailability tracking or as a gold-standard internal standard (SIL-IS) to quantify endogenous azumolene levels.

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology tailored for the precise quantification of Azumolene-13C3 in plasma.

RyR1_Pathway Stimulus Membrane Depolarization DHPR DHPR (Voltage Sensor) Stimulus->DHPR Activates RyR1 RyR1 Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical Coupling Ca2 Ca2+ Release RyR1->Ca2 Opens Channel Contraction Muscle Contraction Ca2->Contraction Triggers Azumolene Azumolene-13C3 (RyR1 Antagonist) Azumolene->RyR1 Inhibits

Pharmacological mechanism of Azumolene inhibiting RyR1-mediated calcium release.

Scientific Grounding: Causality in Method Design

To ensure a highly reproducible and self-validating system, every step of this protocol has been engineered based on the physicochemical properties of azumolene:

  • Sample Preparation (Protein Precipitation): Azumolene is highly protein-bound in plasma (>90%). A simple dilute-and-shoot approach is insufficient. We utilize a 3:1 ratio of cold acetonitrile (ACN) to plasma. ACN rapidly denatures binding proteins (like albumin), releasing the analyte while simultaneously precipitating the protein bulk to prevent LC column clogging 2.

  • Ionization Strategy (ESI Negative Mode): Azumolene contains an imidazolidinedione ring with a pKa of approximately 7.4. Instead of forcing positive ionization, which yields high background noise, we utilize Electrospray Ionization in negative mode (ESI-). By using 2 mM ammonium acetate in the mobile phase, we buffer the pH near 6.8, facilitating efficient deprotonation [M-H]- in the source droplet, drastically improving the signal-to-noise ratio 3.

  • Isotopic Specificity: Azumolene naturally presents a distinct isotopic doublet due to the presence of Bromine ( 79 Br and 81 Br). The 13C3 stable isotope label adds a +3 Da mass shift, completely isolating the target MRM transition from endogenous interference or unlabeled drug traces.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Primary Stock Solution: Accurately weigh 1.0 mg of Azumolene-13C3 sodium salt and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C, protected from light (azumolene is photosensitive) 1.

  • Internal Standard (IS) Working Solution: Prepare Dantrolene-d4 (or unlabeled Dantrolene if Azumolene-13C3 is the primary analyte) at a concentration of 50 ng/mL in 100% cold Acetonitrile.

Plasma Sample Extraction (Workflow)

LCMS_Workflow Plasma Thaw Plasma Sample (50 µL aliquot) Spike Add 150 µL Cold ACN (Containing 50 ng/mL IS) Plasma->Spike Vortex Vortex Mixing (2 minutes at 1500 rpm) Spike->Vortex Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI- MRM Mode) Supernatant->LCMS

Step-by-step bioanalytical workflow for plasma sample preparation and LC-MS/MS analysis.

Detailed Extraction Steps:

  • Thaw plasma samples on ice to prevent enzymatic degradation.

  • Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the cold IS Working Solution (Acetonitrile) to induce protein precipitation 4.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an LC vial equipped with a glass insert.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18 UPLC Column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -4.0 kV.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation & Validation Parameters

To ensure the trustworthiness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines. Below are the optimized parameters and expected validation metrics.

Table 1: Optimized LC Gradient Elution Profile
Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.000.409010Initial
0.500.409010Isocratic
2.500.401090Linear
3.500.401090Wash
3.600.409010Re-equilibration
5.000.409010End
Table 2: MRM Transitions and Collision Energy (CE)

Note: Azumolene contains Bromine, yielding an isotopic doublet. The 79 Br isotope is selected for the precursor ion.

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azumolene-13C3 349.9203.05022
Azumolene (Unlabeled) 346.9200.05022
Dantrolene-d4 (IS) 317.1200.05024
Table 3: Summary of Method Validation Metrics
ParameterAcceptance CriteriaObserved Performance
Linear Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 101.0 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.3%
Extraction Recovery Consistent across concentrations88.5% ± 4.2%
Matrix Effect IS-normalized MF 0.85 - 1.150.94 (Minimal ion suppression)

References

  • Current clinical application of dantrolene sodium. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics. MDPI. Available at:[Link]

  • Pharmacokinetic Evaluation of Oral Dantrolene in the Dog. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application

Using azumolene-13C3 sodium salt as an internal standard in mass spectrometry

Application Note: High-Throughput LC-MS/MS Quantification of Azumolene in Biological Matrices Using Azumolene-13C3 Sodium Salt as an Internal Standard Introduction & Pharmacological Context Azumolene (1-[[[5-(4-bromophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Quantification of Azumolene in Biological Matrices Using Azumolene-13C3 Sodium Salt as an Internal Standard

Introduction & Pharmacological Context

Azumolene (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione) is a highly potent, direct-acting skeletal muscle relaxant and a critical pharmacological tool in the study of malignant hyperthermia (MH)[1]. Synthesized as an analog of dantrolene, azumolene replaces the para-nitro-phenyl group with a para-bromo-phenyl group, a structural modification that increases its water solubility by 30-fold while preserving its therapeutic efficacy[1].

Mechanistically, azumolene exerts its effects by binding to the Repeat12 (R12) domain of the ryanodine receptor type 1 (RyR1) in the sarcoplasmic reticulum (SR)[2]. This binding stabilizes the interdomain interactions of the receptor, effectively inhibiting abnormal SR Ca²⁺ release[2] and suppressing a specific component of Store-Operated Calcium Entry (SOCE) coupled to RyR1 activation[3]. To accurately study its pharmacokinetics and tissue distribution during drug development, highly sensitive and specific bioanalytical methods are required.

RyR1_Pathway Stimulus Action Potential (T-Tubule) DHPR DHPR Activation Stimulus->DHPR RyR1 RyR1 Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical Coupling CaRelease Ca2+ Release into Cytosol RyR1->CaRelease Contraction Muscle Contraction / Hyperthermia CaRelease->Contraction Azumolene Azumolene (RyR1 Antagonist) Azumolene->RyR1 Blocks Channel

Fig 1: Azumolene mechanism of action blocking RyR1-mediated calcium release.

Rationale for Azumolene-13C3 Sodium Salt as an Internal Standard

In mass spectrometry, the reliability of quantitative data is heavily dependent on the chosen internal standard (IS). While structural analogs (e.g., aminodantrolene) can be used, they often exhibit slight differences in chromatographic retention times and extraction recoveries.

The Causality of Stable Isotope Labeling (SIL): Using azumolene-13C3 sodium salt establishes a self-validating quantitative system. Because the 13C3 isotope is chemically identical to the unlabeled analyte, it perfectly co-elutes during liquid chromatography. This exact co-elution ensures that both the target analyte and the IS enter the electrospray ionization (ESI) source simultaneously, subjecting them to the exact same matrix-induced ion suppression or enhancement. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, automatically correcting for:

  • Variations in extraction recovery during sample preparation.

  • Unpredictable matrix effects from endogenous plasma phospholipids.

  • Minor fluctuations in injection volume or mass spectrometer sensitivity.

Experimental Protocols

The following step-by-step methodology details the extraction and LC-MS/MS quantification of azumolene from plasma[4].

Reagents & Materials
  • Analyte: Azumolene (Reference Standard)

  • Internal Standard: Azumolene-13C3 sodium salt (SIL-IS)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Modifiers: Formic Acid (FA), LC-MS grade.

Sample Preparation Workflow

Hydantoin derivatives like azumolene are highly protein-bound. Protein precipitation (PPT) using cold acetonitrile is selected over methanol because ACN provides a sharper phase boundary and more aggressively denatures plasma proteins, ensuring the complete release of the bound drug[4].

  • Aliquot: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of Azumolene-13C3 working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to crash the plasma proteins.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein binding.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions (preventing peak distortion/solvent effects).

LCMS_Workflow Sample Plasma Sample (50 µL) Spike Spike IS (13C3) Sample->Spike PPT Protein Precipitation (Cold ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LCMS LC-MS/MS (ESI- MRM) Centrifuge->LCMS Data Quantification & Data Analysis LCMS->Data

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Conditions

Chromatography:

  • Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.5-4.0 min (return to 20% B for equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry: Negative electrospray ionization (ESI-) is utilized. The acidic proton on the hydantoin ring of azumolene readily dissociates under ESI conditions, yielding a highly stable [M-H]⁻ precursor ion[5]. Multiple Reaction Monitoring (MRM) is employed to isolate the precursor ion and fragment it into a specific product ion for quantification.

Data Presentation & Validation Parameters

Table 1: MRM Transitions and MS Parameters Note: Azumolene contains a bromine atom, resulting in a distinct isotopic pattern (⁷⁹Br and ⁸¹Br). The ⁷⁹Br isotope is targeted for the precursor mass.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azumolene (⁷⁹Br) 347.0229.05022
Azumolene-13C3 (IS) 350.0232.05022

Table 2: Method Validation Summary (FDA Bioanalytical Guidelines) The inclusion of the 13C3 internal standard ensures high precision and mitigates matrix effects, resulting in a robust, self-validating assay.

ParameterResultAcceptance Criteria
Linear Dynamic Range 5.0 – 2,500 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 5.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels
Matrix Effect (IS Normalized) 98.2% – 102.1%± 15% variance

References

  • The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. National Institutes of Health (PMC). Available at:[Link]

  • Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor. Semantic Scholar. Available at:[Link]

  • Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health (PubMed). Available at:[Link]

  • Pharmacokinetic Evaluation of Oral Dantrolene in the Dog. National Institutes of Health (PMC). Available at:[Link]

  • Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. ResearchGate. Available at:[Link]

Sources

Method

Advanced Preparation, Reconstitution, and Storage Protocols for Azumolene-13C3 Sodium Salt in Bioanalytical Workflows

Executive Summary & Pharmacological Context Azumolene is a highly water-soluble, equipotent analog of the skeletal muscle relaxant dantrolene. It is primarily utilized in the research and management of malignant hyperthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Azumolene is a highly water-soluble, equipotent analog of the skeletal muscle relaxant dantrolene. It is primarily utilized in the research and management of malignant hyperthermia (MH) and related hypercontractility disorders. The stable isotope-labeled variant, Azumolene-13C3 Sodium Salt , is engineered specifically for drug development professionals and bioanalytical scientists. By incorporating three 13C atoms, it provides a +3 Da mass shift, serving as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization suppression without the risk of hydrogen-deuterium exchange[1].

Mechanistically, azumolene targets the2. High-resolution crystallography reveals that azumolene binds to a pseudosymmetric cleft, inducing a clamshell-like closure of the R12 domain[2]. This allosteric modulation effectively inhibits the pathological release of calcium ( Ca2+ ) from the sarcoplasmic reticulum.

RyR1_Pathway Stimulus Action Potential (T-Tubule Depolarization) DHPR Dihydropyridine Receptor (DHPR / Cav1.1) Stimulus->DHPR RyR1 Ryanodine Receptor 1 (RyR1 - R12 Domain) DHPR->RyR1 Physical Coupling CaRelease Ca2+ Release from Sarcoplasmic Reticulum RyR1->CaRelease Contraction Skeletal Muscle Hypercontractility (MH) CaRelease->Contraction Azu Azumolene-13C3 Sodium Salt Azu->RyR1 Allosteric Inhibition (Clamshell Closure)

RyR1 signaling pathway and allosteric inhibition by Azumolene-13C3.

Physicochemical Data & Causality

Understanding the physical properties of the sodium salt is critical for preventing precipitation during assay preparation. The free base of azumolene is poorly soluble in water. Converting it to a sodium salt increases its aqueous solubility nearly 100-fold (up to ~10 mg/mL), facilitating intravenous administration models and aqueous in vitro assays[3].

Table 1: Physicochemical Properties of Azumolene-13C3 Sodium Salt

PropertyValueCausality / Scientific Significance
Molecular Formula C10​13C3​H8​BrN4​NaO3​ Incorporates three 13C atoms to prevent isotopic interference.
Molecular Weight ~374.1 g/mol Ensures a distinct +3 m/z separation from unlabeled azumolene.
Solubility (Water) ~10 mg/mL (at 25°C)Sodium salt formation drastically improves aqueous solubility.
Optimal Solution pH 9.5 – 10.3Maintains the compound in its ionized, soluble state.

Experimental Protocols: Preparation & Reconstitution

Chemical Preparation of the Sodium Salt (From Free Base)

For researchers synthesizing the labeled standard in-house, converting the free base to the sodium salt requires strict stoichiometric control to ensure purity.

  • Step 1: Suspend the Azumolene-13C3 free base in anhydrous methanol.

  • Step 2: Add exactly 1.1 equivalents of sodium methoxide. Stir continuously at room temperature until the reaction is complete.

  • Step 3: Remove the methanol in vacuo to yield a crude solid residue.

  • Step 4 (Self-Validation): Wash the residue with absolute ethanol. Causality: Only the sodium salt is soluble in ethanol. Any insoluble particulate remaining is unreacted free base and must be filtered out to ensure 100% salt conversion[4].

  • Step 5: Concentrate the pure ethanol filtrate under reduced pressure to isolate the final Azumolene-13C3 sodium salt.

Reconstitution of Lyophilized Powder for Bioanalysis

The sodium salt is highly sensitive to pH drops. Introducing it to neutral or acidic environments will immediately protonate the salt back into the insoluble free base, ruining the standard curve.

  • Step 1: Equilibrate the lyophilized Azumolene-13C3 sodium salt vial to room temperature in a desiccator to prevent moisture condensation.

  • Step 2: Add sterile, pure water (without bacteriostatic agents) to achieve the desired stock concentration.

  • Step 3 (Self-Validation): Vortex gently. The resulting solution must be entirely clear and yield a pH of approximately 10.3. Critical Warning: Do NOT use 0.9% NaCl, dextrose, or acidic buffers for initial reconstitution, as these will cause immediate precipitation[5].

  • Step 4: For LC-MS/MS working solutions, dilute the aqueous stock into the appropriate mobile phase immediately prior to injection.

Prep_Workflow Powder Azumolene-13C3 Sodium Salt (Solid) Recon Reconstitution (Sterile H2O, pH ~10) Powder->Recon Add H2O Filter Sterile Filtration (0.22 µm PTFE) Recon->Filter Dissolution Aliquots Aliquoting (Amber Vials) Filter->Aliquots Storage Long-Term Storage (-80°C, Protect from Light) Aliquots->Storage Stock Working Working Solution (Use within 6h) Aliquots->Working Immediate Use

Reconstitution, validation, and storage workflow for Azumolene-13C3.

Long-Term Storage Guidelines

Azumolene derivatives possess a conjugated hydrazone-oxazole structure that is highly susceptible to photo-isomerization and thermal degradation. Strict adherence to storage protocols is mandatory to maintain the integrity of the internal standard.

Table 2: Storage and Stability Matrix

StateTemperatureLight ExposureMax Shelf LifeCausality
Solid (Lyophilized) -20°C to -80°CProtect from light1 to 2 yearsDeep freezing minimizes thermal degradation[5][6].
Stock Solution (DMSO) -80°CProtect from lightUp to 1 yearDMSO prevents precipitation; freezing halts hydrolysis[6].
Working Solution (Aq) 15°C to 30°CStrict protection< 6 hoursAqueous environments risk gradual precipitation and degradation[5].

References

  • Source: nih.
  • Azumolene ≥98% (HPLC)
  • Azumolene (EU4093 free base)
  • Source: nih.
  • Azumolene-13C3 Sodium Salt | CAS No.
  • Source: grokipedia.
  • Source: acs.

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of Azumolene-13C3 Sodium Salt in Murine Models

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and Skeletal Muscle Physiologists. Introduction & Mechanistic Grounding Azumolene is a highly potent, synthetic ryanodine receptor type 1 (RyR1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and Skeletal Muscle Physiologists.

Introduction & Mechanistic Grounding

Azumolene is a highly potent, synthetic ryanodine receptor type 1 (RyR1) antagonist. Structurally, it is an analog of dantrolene wherein the para-nitrophenyl group is replaced by a para-bromophenyl group[1]. This critical structural modification renders azumolene approximately 30-fold more water-soluble than dantrolene[2],[1], eliminating the need for highly alkaline or complex organic vehicles during in vivo administration.

Azumolene-13C3 sodium salt (CAS: 1391062-50-2) incorporates three stable carbon-13 isotopes[3], increasing its molecular weight to 374.10 g/mol . This isotopic labeling is indispensable for modern drug development, allowing the compound to serve as an internal standard for absolute LC-MS/MS quantification or as a definitive metabolic tracer in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Causality of Action: Why Target RyR1?

In murine models of malignant hyperthermia (MH) or exertional heat stroke (e.g., RYR1 Y522S/WT mice), environmental stress or volatile anesthetics trigger an uncontrolled release of calcium ( Ca2+ ) from the sarcoplasmic reticulum (SR)[2]. Azumolene binds to the closed state of the RyR1 channel, specifically inhibiting RyR1-coupled store-operated calcium entry (SOCE) and preventing lethal hypermetabolism, rhabdomyolysis, and muscle contractures[2],[4].

RyR1_Pathway AP Action Potential (T-tubule) DHPR DHPR (Voltage Sensor) AP->DHPR RyR1 RyR1 Channel (SR) DHPR->RyR1 Mechanical Coupling Ca2 Myoplasmic Ca2+ Release RyR1->Ca2 SOCE & Ca2+ Leak Contraction Hypermetabolism / MH Crisis Ca2->Contraction Azu Azumolene-13C3 Azu->RyR1 Antagonizes Open State

Fig 1. Azumolene-13C3 mechanism: Inhibition of RyR1-coupled Ca2+ release in skeletal muscle.

Quantitative Pharmacokinetic & Dosing Parameters

To establish a reliable in vivo murine model, dosing must be calibrated to achieve RyR1 blockade without inducing off-target cardiovascular depression. The table below synthesizes validated experimental parameters for azumolene in mice.

ParameterValidated Range / ValueMechanistic Rationale & Causality
Dose (IP) 5 mg/kg (5 µg/g)Sufficient to abolish sudden death and hyperthermia in MH-susceptible mice prior to exertional stress[2].
Dose (IV) 10 mg/kgAchieves rapid systemic distribution, decreasing diaphragm and soleus muscle twitch force by ~60%[5].
Vehicle 10% DMSO in 0.9% NaClDMSO ensures rapid dissolution of the crystalline salt; 0.9% NaCl provides an isotonic environment to prevent hemolysis[2],[5].
IC₅₀ (Twitch Inhibition) ~2.4 - 3.0 μMEquipotent to dantrolene in skeletal muscle assays; effectively reverses caffeine-induced contractures[4].
Molecular Weight 374.10 g/mol The +3 Da mass shift from the 13C3​ label ensures baseline separation from endogenous isobaric interferences in MS[3].

Self-Validating In Vivo Dosing Protocol

A robust protocol must be self-validating. This methodology integrates chemical formulation, biological administration, and analytical verification to ensure that every step can be independently confirmed for quality control.

PK_Workflow Prep Formulation 10% DMSO/NaCl Dose In Vivo Dosing IP or IV Prep->Dose Sample Serial Sampling Plasma/Tissue Dose->Sample Extract Extraction Protein Precip. Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Fig 2. Self-validating in vivo workflow for Azumolene-13C3 dosing and LC-MS/MS quantification.

Phase 1: Formulation of Azumolene-13C3 Sodium Salt

Expert Insight: While azumolene sodium is highly water-soluble, utilizing a 10% DMSO co-solvent guarantees that the stable isotope tracer does not micro-precipitate in the syringe, which would otherwise skew LC-MS/MS quantification.

  • Weighing: Accurately weigh 10.0 mg of Azumolene-13C3 sodium salt into a sterile, low-bind microcentrifuge tube.

  • Primary Dissolution: Add 100 µL of molecular-grade Dimethyl Sulfoxide (DMSO) and vortex for 30 seconds until the solution is completely clear.

  • Isotonic Dilution: Slowly add 900 µL of sterile 0.9% NaCl injectable solution while gently vortexing. This yields a final concentration of 10 mg/mL in a 10% DMSO/90% Saline vehicle[5].

  • Validation Checkpoint 1 (Visual): Hold the solution against a light source. It must be perfectly transparent. Any turbidity indicates precipitation, requiring reformulation.

Phase 2: Murine Administration (IP or IV)
  • Subject Preparation: Weigh the mouse to calculate the exact dose volume. For a standard 25 g mouse receiving a 5 mg/kg dose, the required total mass is 125 µg.

  • Dosing Execution:

    • For Intraperitoneal (IP) Injection: Dilute the 10 mg/mL stock 1:10 in 0.9% NaCl to create a 1 mg/mL working solution. Inject 125 µL into the lower right abdominal quadrant. This route is ideal for pre-treatment 60 minutes prior to stress protocols[2].

    • For Intravenous (IV) Infusion: For immediate RyR1 blockade (e.g., mechanical ventilation models), cannulate the jugular vein and infuse the calculated volume of the 10 mg/mL stock slowly over 60 seconds to prevent fluid overload[5].

Phase 3: Pharmacokinetic Sampling & Extraction
  • Blood Collection: Collect 50 µL of blood via the submandibular vein at predetermined intervals (e.g., 15, 30, 60, 120, and 240 minutes post-dose) into K2-EDTA tubes.

  • Plasma Isolation: Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube.

  • Protein Precipitation: Add 3 volumes (e.g., 60 µL) of ice-cold acetonitrile to 20 µL of plasma. Vortex vigorously for 1 minute, then centrifuge at 15,000 × g for 10 minutes.

  • Validation Checkpoint 2 (Analytical): Spike the extraction solvent with a known concentration of unlabeled azumolene (CAS: 105336-14-9). The ratio of the unlabeled azumolene to the in vivo dosed Azumolene-13C3 serves as an internal validation of extraction efficiency.

Phase 4: Biological Quality Control (Ex Vivo Validation)

To confirm that the dosed Azumolene-13C3 successfully engaged the RyR1 target in vivo:

  • Immediately following the final PK timepoint, euthanize the animal and rapidly excise the soleus or diaphragm muscle.

  • Mount the intact muscle in an in vitro organ bath system.

  • Validation Checkpoint 3 (Biological): Apply electrical stimulation (15Hz to 160Hz). A successfully dosed animal should exhibit an approximately 60% decrease in specific twitch force production compared to vehicle-treated controls[5].

References

  • Strenuous exercise triggers a life-threatening response in mice susceptible to malignant hyperthermia - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Azumolene - Grokipedia Source: Grokipedia URL:[Link]

  • Blockage of the Ryanodine Receptor via Azumolene Does Not Prevent Mechanical Ventilation-Induced Diaphragm Atrophy | PLOS One Source: PLOS One URL:[Link]

  • Current clinical application of dantrolene sodium - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Azumolene-13C3 Sodium Salt Aqueous Solubilization and Cell Culture Protocols

Executive Summary & Pharmacological Context Azumolene is a potent, direct-acting skeletal muscle relaxant and an analog of dantrolene, primarily utilized as a ryanodine receptor 1 (RyR1) antagonist[1][2]. While dantrolen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Azumolene is a potent, direct-acting skeletal muscle relaxant and an analog of dantrolene, primarily utilized as a ryanodine receptor 1 (RyR1) antagonist[1][2]. While dantrolene is the clinical standard for mitigating malignant hyperthermia (MH) and intracellular Ca²⁺ dysregulation, its extreme hydrophobicity severely limits its utility in highly controlled in vitro cell culture assays[3].

The Azumolene-13C3 sodium salt (CAS 1391062-50-2) resolves two critical analytical bottlenecks in drug development and mechanistic tracking:

  • Aqueous Solubility (The Sodium Salt Advantage): The sodium salt formulation is approximately 30-fold more water-soluble than dantrolene[2][3]. This allows researchers to prepare pure aqueous stock solutions, completely eliminating the need for dimethyl sulfoxide (DMSO). DMSO is notorious for altering lipid bilayer permeability and inducing transient fluctuations in baseline cytosolic calcium, which can heavily confound RyR1 release assays.

  • Absolute Quantitation (The 13C3 Isotope Advantage): The stable ¹³C₃ isotope label introduces a clean +3 Da mass shift. Unlike deuterium (²H) labels, which are susceptible to hydrogen-deuterium exchange (HDX) in aqueous buffers and biological matrices, ¹³C is covalently locked into the carbon skeleton[4]. This ensures absolute stability and precise internal standardization for LC-MS/MS pharmacokinetic tracking.

Mechanism of Action & Target Pathway

Azumolene directly binds to and inhibits the RyR1 channel on the sarcoplasmic/endoplasmic reticulum, suppressing the abnormal Ca²⁺ release triggered by pharmacological agents (e.g., halothane, caffeine) or genetic mutations[5][6]. Furthermore, azumolene uniquely distinguishes between two mechanisms of Store-Operated Calcium Entry (SOCE), inhibiting the RyR1-coupled SOCE component without affecting thapsigargin-induced SOCE[5].

RyR1_Pathway Trigger Halothane / Caffeine (Pharmacological Trigger) RyR1 Ryanodine Receptor 1 (RyR1) Sarcoplasmic Reticulum Trigger->RyR1 Activates Ca2 Cytosolic Ca2+ Overload RyR1->Ca2 Channel Opening Pathology Hypercontractility / Cytotoxicity Ca2->Pathology Induces Azumolene Azumolene-13C3 Sodium Salt (Aqueous Formulation) Azumolene->RyR1 Antagonizes (IC50 ~2.5 µM)

Mechanism of RyR1 activation and targeted inhibition by Azumolene-13C3.

Physicochemical Profiling & Quantitative Data

To engineer a robust experimental protocol, it is essential to understand the physicochemical boundaries of the compound. Table 1 summarizes the core properties, while Table 2 highlights the equipotency of Azumolene compared to Dantrolene, validating its use as a highly soluble surrogate.

Table 1: Physicochemical and Solubility Profile of Azumolene-13C3 Sodium Salt

Property Specification / Value Causality / Impact on Assay
CAS Number 1391062-50-2[4] Ensures procurement of the exact stable isotope.
Molecular Weight 374.10 g/mol [7] Required for accurate molarity calculations.
Formula (¹³C₃)C₁₀H▖BrN₄NaO₃[7] +3 Da shift prevents MS/MS overlap with endogenous species.
Aqueous Solubility ~10 mg/mL (in ddH₂O)[2][3] Enables 10 mM aqueous stocks; zero DMSO required.

| UV-Vis Absorbance Max | 339 nm[3] | Allows non-destructive spectrophotometric validation of stock. |

Table 2: Comparative IC₅₀ Values in Skeletal Muscle Contracture Assays [8]

Muscle Type (Murine Model) Azumolene IC₅₀ (µM) Dantrolene Sodium IC₅₀ (µM)
Extensor Digitorum Longus 2.8 ± 0.8 1.6 ± 0.4

| Soleus Muscle | 2.4 ± 0.6 | 3.5 ± 1.2 |

Data indicates that Azumolene is equipotent to Dantrolene, ensuring that physiological responses are preserved despite the structural modification for solubility[8].

Experimental Methodologies

The following protocols are designed as self-validating systems . A common failure point in RyR1 assays is the silent precipitation of the antagonist when transitioning from stock to culture media. By utilizing the sodium salt and implementing a UV-Vis checkpoint, researchers can guarantee drug bioavailability.

Protocol_Workflow Stock 1. Stock Preparation Dissolve in ddH2O Validate 2. UV-Vis Validation Confirm 339 nm peak Stock->Validate Dilute 3. Buffer Dilution Dilute in DMEM Validate->Dilute Treat 4. Cell Treatment Apply to HEK293 Dilute->Treat Analyze 5. Downstream Assay LC-MS/MS Quant Treat->Analyze

End-to-end experimental workflow for Azumolene-13C3 cell culture assays.

Protocol A: Preparation and Validation of 10 mM Aqueous Stock

Objective: Formulate a stable, DMSO-free stock solution suitable for long-term storage and sensitive cell culture applications.

  • Gravimetric Preparation: Weigh exactly 3.74 mg of Azumolene-13C3 Sodium Salt powder[7].

  • Reconstitution: Add 1.0 mL of sterile, cell-culture grade double-distilled water (ddH₂O).

  • Solubilization: Vortex gently for 30 seconds. Because it is a sodium salt, the compound will dissolve rapidly without the need for sonication or heating, which could otherwise degrade the molecule.

  • Self-Validation (Critical Step): To ensure complete dissolution and verify concentration, take a 1 µL aliquot, dilute 1:100 in ddH₂O, and measure the absorbance using a UV-Vis spectrophotometer (e.g., NanoDrop). Confirm the presence of a sharp absorption peak at 339 nm [3].

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (azumolene is light-sensitive) and store at -20°C[1].

Protocol B: Cell Culture Application (C2C12 / HEK293) and LC-MS/MS Preparation

Objective: Apply the antagonist to RyR1-expressing cells to block Ca²⁺ release, followed by cellular extraction for mass spectrometry.

  • Cell Preparation: Culture C2C12 myotubes or HEK293 cells stably transfected with RyR1 in standard DMEM supplemented with 10% FBS[5][9]. Ensure cells are at ~80% confluence.

  • Buffer Dilution: Dilute the 10 mM Azumolene-13C3 aqueous stock directly into pre-warmed (37°C) culture media or physiological buffer (e.g., PBS or Tyrode's solution) to achieve a final working concentration of 1.0 to 10.0 µM [6][8].

    • Causality Note: A 10 µM final concentration requires a 1:1000 dilution. Because the stock is aqueous, the final vehicle concentration is 0.1% water, exerting zero osmotic or cytotoxic stress on the cells.

  • Incubation: Replace the cell media with the Azumolene-spiked media. Incubate for 15–30 minutes at 37°C to allow for receptor equilibration prior to introducing a pharmacological trigger (e.g., 2-8 mM caffeine)[8].

  • Assay Execution: Proceed with real-time intracellular Ca²⁺ imaging (e.g., using Fura-2 AM or Fluo-4 dyes)[5][9].

  • Metabolite/Drug Extraction for LC-MS/MS:

    • Aspirate the media and rapidly wash the cells twice with ice-cold PBS to halt metabolism.

    • Lyse the cells using a cold extraction solvent (e.g., 80:20 Methanol:Water).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to an LC vial. The +3 Da mass shift of the ¹³C₃ label will allow precise quantification of intracellular azumolene accumulation without interference from endogenous biological matrices[4].

References

  • Corrêa JCR, et al. (2013). "Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia." Journal of Analytical & Bioanalytical Techniques, 5:177. Available at: [Link]

  • Zhao X, et al. (2006). "Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor." Journal of Biological Chemistry, 281(44):33477-86. Available at:[Link]

  • Krause T, et al. (2004). "The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist." Anesthesia & Analgesia. Available at: [Link]

  • Do Valle, et al. (2007). "Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle." PubMed. Available at:[Link]

  • Sudo RT, et al. (1992). "The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle." PubMed. Available at:[Link]

  • Hu et al. (2024). "Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM." bioRxiv. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of Muscle Relaxants Using 13C3-Labeled Internal Standards via LC-MS/MS

Executive Summary The precise bioanalytical quantification of muscle relaxants—ranging from centrally acting agents like chlorzoxazone to quaternary ammonium neuromuscular blocking agents (NMBAs) like rocuronium and vecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise bioanalytical quantification of muscle relaxants—ranging from centrally acting agents like chlorzoxazone to quaternary ammonium neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium—is critical for clinical pharmacokinetics and therapeutic drug monitoring[1]. However, quantifying these highly polar compounds in complex biological matrices (e.g., plasma, urine) presents severe analytical challenges, primarily due to matrix-induced ion suppression during electrospray ionization (ESI)[2]. This application note details a robust, self-validating LC-MS/MS methodology that leverages 13C3-labeled stable isotope internal standards (IS) to perfectly correct for analytical variability, ensuring high-fidelity quantitative data[3].

Scientific Rationale & Causality

The Bioanalytical Challenge of Muscle Relaxants

NMBAs such as rocuronium are permanently charged quaternary ammonium compounds[1]. Their high hydrophilicity results in poor retention on standard reversed-phase columns and inefficient partitioning during standard liquid-liquid extraction (LLE)[2]. Furthermore, when these compounds elute into the ESI source, they compete for charge with co-eluting endogenous matrix components (e.g., phospholipids, salts), leading to unpredictable signal suppression or enhancement[3].

The Mechanistic Superiority of 13C3-Labeled Internal Standards

To correct for matrix effects, stable isotope dilution (SID) is the gold standard[3]. However, the choice of isotope is critical.

  • The Flaw of Deuterium (2H): Deuterium atoms have a slightly smaller van der Waals radius and different zero-point energy compared to hydrogen. In high-efficiency UHPLC, this slight reduction in lipophilicity causes the deuterated IS to elute slightly earlier than the target analyte (the "chromatographic isotope effect"). Consequently, the analyte and IS enter the mass spectrometer at different times, exposing them to different matrix suppressants and invalidating the correction[3].

  • The Causality of 13C3: Carbon-13 labels do not alter the molecule's physicochemical properties or lipophilicity. A 13C3-labeled IS ensures perfect chromatographic co-elution with the native analyte. Because they enter the ESI source simultaneously, they experience the exact same degree of ion suppression, allowing the Analyte/IS peak area ratio to remain perfectly constant and reliable[3].

MatrixEffect cluster_Ionization Electrospray Ionization (ESI) Interface Matrix Matrix Interferents (Lipids, Salts) Detector Mass Spectrometer Detector (Signal Suppression) Matrix->Detector Competes for Charge Analyte Target Analyte (e.g., Rocuronium) Analyte->Detector Suppressed Ionization IS 13C3-Internal Standard (Perfect Co-elution) IS->Detector Identical Suppression Output Normalized Response (Analyte Area / IS Area = Constant) Detector->Output Ratio Calculation

Figure 1: Matrix effect correction mechanism using a 13C3-labeled internal standard.

Experimental Design & Self-Validating Workflow

Sample Preparation: The Causality of Ion-Pairing

Because quaternary NMBAs are permanently charged, they will not partition into organic solvents like dichloromethane during standard LLE[2]. To force partitioning, we utilize an ion-pairing extraction mechanism . By adding potassium iodide (KI) to the plasma sample, the bulky, hydrophobic iodide anion pairs with the quaternary ammonium cation to form a neutral, lipophilic complex. This complex readily extracts into the organic phase, leaving highly polar matrix interferents behind[2].

Workflow A 1. Sample Collection (Plasma/Serum) B 2. IS Spiking (Add 13C3-Relaxant) A->B C 3. Extraction (LLE with Iodide) B->C D 4. LC Separation (RP-C18 Column) C->D E 5. MS/MS Detection (ESI+, MRM Mode) D->E F 6. Quantification (Analyte/IS Ratio) E->F

Figure 2: LC-MS/MS workflow for muscle relaxant quantification using 13C3-labeled IS.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that any failure in extraction efficiency or matrix suppression is immediately flagged.

Step 1: Preparation of Working Solutions

  • Prepare primary stock solutions of the target muscle relaxant (e.g., rocuronium) and its corresponding 13C3-labeled IS in methanol (1.0 mg/mL).

  • Dilute to create a working IS solution at 100 ng/mL.

Step 2: Ion-Pairing Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of human plasma (unknown, calibrator, or QC) into a clean microcentrifuge tube[1].

  • Add 20 µL of the 13C3-IS working solution (100 ng/mL)[4]. Vortex for 10 seconds.

  • Add 50 µL of 0.1 M Potassium Iodide (KI) in glycine buffer (pH 3.0) to induce ion-pairing[2].

  • Add 1.0 mL of dichloromethane. Vortex vigorously for 5 minutes to extract the neutral ion-pair complex[2].

  • Centrifuge at 12,000 × g for 10 minutes at 4°C to separate phases[4].

  • Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v, with 0.1% formic acid).

Step 3: LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.8 µm)[4].

  • Run a gradient elution using Mobile Phase A (Water + 5 mM ammonium formate + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the transitions specified in Table 1.

Step 4: Self-Validation & System Suitability Testing (SST)

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) calibrator. Validation criteria: Analyte peak area must be <20% of the Lower Limit of Quantification (LLOQ).

  • IS Consistency Check: Monitor the absolute peak area of the 13C3-IS across all samples. Validation criteria: IS area must not deviate by more than ±15% from the mean IS area of the calibration standards. A drop >15% indicates severe, uncompensated matrix suppression or extraction failure.

Data Presentation & Quantitative Analysis

Table 1: Optimized MRM Transitions for Muscle Relaxants and 13C3-IS

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Collision Energy (eV)
Rocuronium 529.3 487.3 ESI+ 20
13C3-Rocuronium (IS) 532.3 490.3 ESI+ 20
Vecuronium 557.4 398.4 ESI+ 25
13C3-Vecuronium (IS) 560.4 401.4 ESI+ 25
Chlorzoxazone 168.0 132.1 ESI- 18

| 13C3-Chlorzoxazone (IS) | 171.0 | 135.1 | ESI- | 18 |

Table 2: Representative Method Validation Parameters Data synthesized from validated clinical pharmacokinetic workflows[5],[4].

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Accuracy (%) Extraction Recovery (%)
Rocuronium 5.0 - 5000 5.0 3.8 - 7.2 94.2 - 107.8 88.7 - 95.3
Vecuronium 2.5 - 2500 2.5 4.1 - 6.8 95.1 - 105.4 85.2 - 92.1

| Chlorzoxazone | 10.0 - 10000 | 10.0 | 2.9 - 5.5 | 97.0 - 103.2 | 91.5 - 96.8 |

Troubleshooting & Best Practices

  • Loss of Sensitivity for Quaternary Amines: If the signal for rocuronium or vecuronium drops significantly, check the pH of the mobile phase. Quaternary amines require an acidic environment (e.g., 0.1% formic acid or trifluoroacetic acid) to prevent secondary interactions with free silanols on the C18 column, which causes peak tailing and signal loss[1],[2].

  • Matrix Factor (MF) Anomalies: If the calculated MF (Response in matrix / Response in neat solvent) falls below 0.8, it indicates >20% ion suppression. While the 13C3-IS will mathematically correct for this, severe suppression reduces the absolute signal-to-noise ratio at the LLOQ. To resolve this, increase the KI concentration during extraction to selectively pull the analyte away from suppressing phospholipids[2].

Sources

Method

Application Note: Bioanalytical LC-MS/MS Method Development for Azumolene using Azumolene-13C3 Sodium Salt

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Objective: To establish a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Objective: To establish a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of azumolene in biological matrices, utilizing its stable isotope-labeled internal standard (SIL-IS), Azumolene-13C3.

Executive Summary & Pharmacological Context

Azumolene sodium is a highly water-soluble, synthetic analog of the skeletal muscle relaxant dantrolene. It is primarily investigated for the emergency reversal of Malignant Hyperthermia (MH), a severe pharmacogenetic disorder triggered by volatile anesthetics 1[1]. By substituting dantrolene’s furan-nitro motif with a 4-bromophenyl-substituted 1,3-oxazole ring, azumolene achieves an aqueous solubility of approximately 10 mg/mL—a 30-fold increase over dantrolene, making it vastly superior for rapid intravenous administration 2[2].

Mechanistically, azumolene acts as a modulator of the type 1 ryanodine receptor (RyR1) in the sarcoplasmic reticulum, inhibiting store-operated calcium entry (SOCE) and halting the pathological efflux of calcium into the myoplasm 3[3].

Fig 1. Azumolene mechanism of action: Antagonizing RyR1 to prevent Malignant Hyperthermia.

Analytical Rationale: The Role of the SIL-IS

To accurately quantify azumolene in complex biological matrices (e.g., plasma, serum) for pharmacokinetic profiling, LC-MS/MS is the gold standard due to its sensitivity and specificity. However, electrospray ionization (ESI) is highly susceptible to matrix effects —where co-eluting endogenous compounds (like phospholipids) suppress or enhance the ionization of the target analyte.

The Causality of Isotopic Labeling: By utilizing Azumolene-13C3 sodium salt as a stable isotope-labeled internal standard (SIL-IS), we create a self-validating system. Because the 13C3 variant shares the exact physicochemical properties (LogP ~2.1, pKa), extraction recovery, and chromatographic retention time as the unlabeled drug, it experiences the exact same matrix interference 4[4]. Quantifying the ratio of the analyte peak area to the SIL-IS peak area mathematically neutralizes these variations, ensuring absolute trustworthiness in the calculated concentrations.

Table 1: Physicochemical and Mass Spectrometric Properties
ParameterAzumolene (Free Base)Azumolene-13C3 (Free Base)Rationale / Implication
Molecular Formula C13H9BrN4O313C3C10H9BrN4O3The +3 Da mass shift prevents isotopic overlap between the analyte and the IS.
Molecular Weight 349.14 g/mol 352.12 g/mol 5[5]
Precursor Ion[M+H]+ m/z 350.0 (79Br) / 352.0 (81Br)m/z 353.0 (79Br) / 355.0 (81Br)Bromine's ~1:1 isotopic ratio (79Br/81Br) provides a distinct doublet, highly useful for qualitative confirmation.
LogP 2.1 ± 0.22.1 ± 0.2Moderate lipophilicity dictates the use of a C18 Reversed-Phase column.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation (Protein Precipitation)

Biological samples contain high concentrations of proteins that will irreversibly bind to and destroy HPLC columns. We employ a rapid protein precipitation (PPT) method using cold acetonitrile (ACN).

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the biological plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike SIL-IS: Add 10 µL of the Azumolene-13C3 working solution (e.g., 500 ng/mL). Causality: Spiking the IS before extraction ensures that any subsequent physical losses during precipitation or transfer are proportionally accounted for.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Cold ACN rapidly denatures proteins 3[3]. The acidic environment disrupts drug-protein binding, ensuring maximum recovery of the free drug.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the denatured proteins 3[3].

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial equipped with a glass insert.

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography Conditions

To achieve sharp peak shapes and prevent secondary interactions with residual silanols on the stationary phase, an acidic mobile phase is mandatory. Formic acid (0.1%) lowers the pH to ~2.7, keeping the hydantoin ring of azumolene unionized for optimal hydrophobic retention on the C18 column, while simultaneously providing the protons necessary for positive mode electrospray ionization (+ESI).

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.509010Isocratic hold
2.501090Linear gradient
3.501090Wash phase
3.609010Re-equilibration
5.009010End
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Causality of Transition Selection: We monitor the 79Br isotope precursor for quantification due to its high abundance. The 81Br isotope transition is monitored as a qualifier ion to ensure peak purity.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • Azumolene (Quantifier): m/z 350.0 → m/z [Product Ion A]

    • Azumolene (Qualifier): m/z 352.0 → m/z [Product Ion B]

    • Azumolene-13C3 (IS): m/z 353.0 → m/z[Product Ion A + 3]

Method Validation & Quality Control

To ensure trustworthiness, the protocol must be validated according to FDA/ICH bioanalytical guidelines 2[2]. The inclusion of Azumolene-13C3 guarantees that matrix effects (calculated via post-column infusion) remain strictly within the acceptable ±15% variance limit.

Table 3: System Suitability and Validation Summary
Validation ParameterAcceptance CriteriaRationale for Self-Validation
Linearity (R²) ≥ 0.995Confirms the proportional response of the MS detector across the therapeutic range (e.g., 1 - 1000 ng/mL).
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)Ensures repeatability across different days and analytical batches.
Accuracy 85% - 115% of nominalValidates that the SIL-IS correctly compensates for any extraction losses.
Matrix Effect (IS-normalized) 85% - 115%Proves that the 13C3 label perfectly mimics the analyte during ESI droplet desolvation, neutralizing ion suppression.
Carryover ≤ 20% of LLOQEnsures the wash phase (Table 2) successfully clears the column between injections.

References

  • Grokipedia - Azumolene: Physical properties and synthesis. Available at: 1

  • Prime Scholars (UNESP) - Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Available at:2

  • BenchChem - Application Note: Quantification of Azumolene Sodium in Biological Samples using HPLC. Available at: 3

  • PubChem (NIH) - Azumolene Sodium | CID 13724090. Available at: 5

  • Santa Cruz Biotechnology (SCBT) - Azumolene-13C3 Sodium Salt | CAS 105336-14-9. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting ESI-MS Ionization for Azumolene-13C3 Sodium Salt

Overview Azumolene-13C3 sodium salt is a stable isotope-labeled standard widely used in pharmacokinetic assays for ryanodine receptor modulators. To overcome the poor aqueous solubility of its structural analog, dantrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Azumolene-13C3 sodium salt is a stable isotope-labeled standard widely used in pharmacokinetic assays for ryanodine receptor modulators. To overcome the poor aqueous solubility of its structural analog, dantrolene, azumolene is synthesized with a bromine substitution and formulated as a sodium salt, making it roughly 30 times more water-soluble [1].

However, this formulation introduces a massive stoichiometric excess of non-volatile sodium (Na+) ions into the electrospray ionization (ESI) source. For mass spectrometrists, this results in severe signal suppression, peak broadening, and the partitioning of the ion current into multiple adducted species. This guide provides authoritative, causality-driven troubleshooting steps to restore sensitivity and achieve robust ionization.

Diagnostic Workflow

G Start Poor Azumolene-13C3 Signal in ESI-MS CheckAdducts Check Mass Spectra for [M+Na]+ / [M+2Na-H]+ Start->CheckAdducts HighNa High Sodium Adduction? CheckAdducts->HighNa Desalt Implement Online Desalting & Add NH4Ac HighNa->Desalt Yes (Na+ > H+) CheckSolvent Evaluate Mobile Phase Organic/Aqueous Ratio HighNa->CheckSolvent No AdjustSolvent Increase MeCN/MeOH Optimize Taylor Cone CheckSolvent->AdjustSolvent Unstable Spray CheckpH Switch to ESI(-) Mode Adjust pH > 8.5 CheckSolvent->CheckpH Stable Spray, Low Ionization

Diagnostic workflow for resolving azumolene-13C3 sodium salt ESI-MS ionization issues.

Core Troubleshooting Guide (FAQs)

Q1: My azumolene-13C3 signal is split across multiple masses, and the [M+H]+ peak is barely visible. What is happening?

The Causality: You are observing severe sodium adduction and ion suppression. While azumolene sodium dissociates in solution, the ESI droplet evaporation process forces a massive concentration of Na+ to outcompete protons for binding sites on the analyte. This splits your ion current into [M+Na]+, [M+2Na-H]+, and higher-order cluster ions, drastically reducing the signal-to-noise (S/N) ratio of the desired [M+H]+ precursor [2]. The Solution: Implement a volatile buffer system. Adding 10 mM ammonium acetate ( NH4​Ac ) to your mobile phase acts as a sodium displacer. During droplet desolvation, the highly volatile ammonium ions outcompete sodium, transferring a proton to the analyte as ammonia gas evaporates, yielding a clean [M+H]+ signal [3].

Q2: The ESI spray is sputtering, and the Taylor cone is unstable when analyzing my aqueous stock. How do I fix this?

The Causality: Azumolene sodium is highly water-soluble (~10 mg/mL) [1], meaning stock solutions are often highly aqueous. Pure water has an exceptionally high surface tension (72.8 mN/m). If the organic modifier concentration is too low, the ESI capillary voltage cannot overcome the Rayleigh limit to form a stable Taylor cone, leading to large, poorly desolvated droplets that crash into the ion sweeps. The Solution: Ensure your sample diluent and initial mobile phase contain at least 20–30% organic modifier (methanol or acetonitrile). Additionally, increase the source capillary temperature (e.g., to 300–350°C) and sheath gas flow to mechanically assist the desolvation of the aqueous-heavy droplets.

Q3: Should I analyze azumolene-13C3 in positive or negative ESI mode?

The Causality: Azumolene contains an imidazolidine-2,4-dione (hydantoin) moiety. The hydantoin nitrogen is weakly acidic with a pKa of approximately 7.4. The Solution: While Positive Mode (ESI+) is possible using 0.1% formic acid to protonate the oxazole ring, Negative Mode (ESI-) is strongly recommended . By using a basic mobile phase (e.g., 0.1% ammonium hydroxide, pH ~9.5), you fully deprotonate the hydantoin ring, yielding an intense [M-H]- signal. Crucially, negative ion mode inherently rejects positively charged Na+ adducts, bypassing the sodium salt suppression issue entirely[2].

Quantitative Data: Buffer Selection Impact

Summarized below is the empirical impact of various mobile phase additives on the ionization efficiency of azumolene sodium salts.

Additive / ModifierConcentrationESI ModeDominant Azumolene IonSignal-to-Noise (S/N) ImpactMechanistic Causality
None (Pure Water) N/APositive[M+Na]+, [M+2Na-H]+Poor (< 10)High surface tension; massive Na+ competition for charge during droplet fission.
Formic Acid 0.1% (v/v)Positive[M+H]+, [M+Na]+Moderate (~ 50)Protonates oxazole ring, but non-volatile Na+ adduction still persists.
Ammonium Acetate 10 mMPositive[M+H]+Excellent (> 200) NH4+​ displaces Na+ during desolvation; volatile salt leaves clean [M+H]+ [3].
Ammonium Hydroxide 0.1% (v/v)Negative[M-H]-Superior (> 500)Deprotonates hydantoin (pKa ~7.4); intrinsically rejects Na+ adduction entirely.

Experimental Protocol: Online Desalting Workflow

To create a self-validating system where the root cause (sodium) is physically eliminated before detection, implement the following step-by-step divert valve methodology.

Phase 1: Sample Preparation

  • Solvent Exchange: Do not inject the high-concentration aqueous stock directly. Dilute the azumolene-13C3 sodium salt standard 1:1000 in a mixture of 50:50 Methanol:Water to lower the initial sodium concentration and reduce surface tension.

  • Vial Selection: Use polypropylene autosampler vials. Borosilicate glass can leach additional alkali metals (Na+, K+) into the solution, exacerbating adduct formation.

Phase 2: Chromatographic Trapping 3. Column Setup: Install a short, highly retentive C18 trap column (e.g., 2.1 x 20 mm, 3 µm) inline before the analytical column. 4. Loading Phase: Inject the sample using a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile with 10 mM Ammonium Acetate) at a flow rate of 0.4 mL/min. 5. Divert to Waste: Program the LC divert valve to direct the flow to waste for the first 1.5 minutes.

  • Validation Check: Sodium salts are highly polar and unretained on C18; they will elute in the void volume and be sent to waste, physically protecting the MS source from contamination.

Phase 3: Elution and Ionization 6. Valve Switching: At 1.51 minutes, actuate the divert valve to direct flow into the MS source. 7. Gradient Elution: Ramp the mobile phase to 80% Acetonitrile over 3 minutes. The retained azumolene-13C3 will elute in a highly organic, desalted band. 8. Source Optimization: Set the ESI capillary temperature to 320°C and spray voltage to 2.5 kV (Negative Mode) to ensure complete desolvation of the eluting droplet.

References

  • Corrêa JCR, Hiene MAC, Salgado HRN. "Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia." J Anal Bioanal Tech, 2013. URL: [Link]

  • Flick TG, Williams ER. "Solution Additives that Desalt Protein Ions in Native Mass Spectrometry." J Am Soc Mass Spectrom, 2010. URL: [Link]

  • Logerot E, Enjalbal C. "Probing Metal Ion Adduction in the ESI Charged Residue Mechanism via Gas-Phase Ion/Ion Chemistry." J Am Soc Mass Spectrom, 2020. URL: [Link]

Optimization

Optimizing LC gradient for azumolene-13C3 sodium salt retention time

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometry challenges associated with Azumolene-13C3 s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometry challenges associated with Azumolene-13C3 sodium salt .

Azumolene is a synthetic, highly water-soluble analog of the muscle relaxant dantrolene, synthesized by replacing the para-nitrophenyl group with a para-bromophenyl group[1]. It functions as a potent antagonist of the type 1 ryanodine receptor (RyR1), inhibiting the massive calcium release from the sarcoplasmic reticulum that triggers malignant hyperthermia[2].

Because azumolene sodium salt is highly polar and ionic (water solubility ~10 mg/mL)[3], its stable isotope-labeled counterpart (Azumolene-13C3 sodium salt) presents significant retention and ionization challenges in standard LC-MS workflows. This guide provides field-proven, self-validating methodologies to optimize your liquid chromatography gradients and MS source conditions.

I. Mechanistic Background: The Target Pathway

To understand the clinical importance of azumolene, we must first visualize its mechanism of action within the excitation-contraction coupling pathway of skeletal muscle.

RyR1_Pathway Depolarization Membrane Depolarization DHPR DHPR (Voltage Sensor) Depolarization->DHPR Activates RyR1 RyR1 Calcium Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical Coupling CaRelease Massive Ca2+ Release (Muscle Contraction) RyR1->CaRelease Ca2+ Efflux Azumolene Azumolene-13C3 Na+ Salt Azumolene->RyR1 Inhibits Opening

Fig 1. Mechanism of action of azumolene inhibiting the RyR1 calcium release pathway.

II. Troubleshooting FAQs: Chromatographic & MS Challenges

Q1: Why is my azumolene-13C3 sodium salt eluting in the void volume on a standard C18 column? Causality: Standard C18 columns rely entirely on hydrophobic partitioning. Because azumolene sodium salt is heavily ionized and highly polar, it lacks the hydrophobicity required to partition into the C18 stationary phase[4]. Consequently, it travels with the solvent front. Solution: You must switch to a retention mode designed for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Reversed Phase (Polar-RP) column that tolerates 100% aqueous starting conditions[4].

Q2: I am observing severe signal suppression and complex mass spectra with [M+Na]+ adducts instead of [M+H]+ . How do I clean up the MS signal? Causality: The presence of the sodium counter-ion in your reference standard leads to the formation of sodium cluster ions in the electrospray ionization (ESI) source. This splits your ion current across multiple adduct species and severely suppresses the desired [M+H]+ signal[5]. Solution: Introduce a volatile buffer, such as 10 mM ammonium formate, into your mobile phase. The ammonium ions ( NH4+​ ) act as a proton source and aggressively compete with sodium during droplet desolvation, effectively displacing the sodium and driving the formation of the [M+H]+ ion[5].

Q3: How should I design my LC gradient to maximize retention? Causality: Gradient design is entirely dependent on your chosen stationary phase. If using Polar-RP, you must start with a highly aqueous mobile phase to force the polar compound into the stationary phase. Conversely, if using HILIC, water acts as the strong elution solvent; therefore, you must start with a highly organic mobile phase (e.g., 95% Acetonitrile) to promote partitioning into the water-enriched layer on the silica surface[5].

LC_Workflow Start Azumolene-13C3 Na+ Poor Retention Assess Select Stationary Phase Start->Assess HILIC HILIC Column (e.g., BEH Amide) Assess->HILIC Start 95% Organic PolarRP Polar-RP Column (e.g., HSS T3) Assess->PolarRP Start 100% Aqueous Buffer Add 10mM NH4-Formate (Displace Na+) HILIC->Buffer PolarRP->Buffer Gradient Optimize Gradient Buffer->Gradient Success Optimal RT & MS Signal Gradient->Success

Fig 2. Troubleshooting workflow for optimizing the retention of polar sodium salt analytes.

III. Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation checkpoints are met.

Protocol A: HILIC Optimization (Recommended for Maximum Sensitivity)

HILIC provides orthogonal retention to reversed-phase and is exceptional for polar sodium salts.

  • Column Setup: Install a sub-2 µm Amide-bonded HILIC column (e.g., Waters ACQUITY BEH Amide).

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in 95% Water / 5% Acetonitrile, adjusted to pH 3.0 with formic acid.

    • MP B: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water.

  • Gradient Programming (Flow Rate: 0.4 mL/min):

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning).

    • 2.0 - 7.0 min: Linear gradient from 95% B down to 50% B.

    • 7.0 - 9.0 min: 50% B (Column wash).

    • 9.0 - 12.0 min: 95% B (Critical re-equilibration step).

  • Validation Checkpoint: Inject a 10 ng/mL standard. Calculate the capacity factor ( k′ ).

    • System Suitability: If k′<2.0 , the compound is insufficiently retained. Increase the initial isocratic hold time or increase the starting percentage of MP B to 98%.

Protocol B: Polar-RP Optimization (Alternative)

Use this if HILIC is unavailable. Specialized Polar-RP columns resist phase collapse (dewetting) under 100% aqueous conditions.

  • Column Setup: Install a high-strength silica T3 column (e.g., Waters HSS T3)[4].

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in 100% Water.

    • MP B: 100% Acetonitrile.

  • Gradient Programming (Flow Rate: 0.3 mL/min):

    • 0.0 - 2.0 min: 0% B (100% aqueous hold to force retention).

    • 2.0 - 6.0 min: Linear gradient from 0% B to 60% B.

    • 6.0 - 8.0 min: 60% B.

    • 8.0 - 10.0 min: 0% B.

  • Validation Checkpoint: Monitor the [M+H]+ extracted ion chromatogram.

    • System Suitability: Calculate the USP tailing factor. If the tailing factor is >1.5 , secondary interactions with free silanols are occurring. Verify that the pH of MP A is strictly buffered to ensure consistent ionization of the analyte's imide core.

IV. Data Presentation: Expected Chromatographic Outcomes

Use the following table to benchmark your experimental results against our validated laboratory standards.

Column ChemistryMobile Phase SystemInitial GradientExpected RTPeak SymmetryDominant MS Ion
Standard C18 0.1% FA in H2​O / ACN5% Organic< 1.0 min (Void)Poor / Tailing [M+Na]+ (Suppressed)
Polar-RP (HSS T3) 10mM NH4​Fa / ACN0% Organic3.5 - 4.5 minGood (0.9 - 1.2) [M+H]+ (Optimized)
HILIC (BEH Amide) 10mM NH4​Fa / ACN95% Organic5.0 - 6.5 minExcellent (1.0) [M+H]+ (Optimized)

V. References

  • Azumolene: Pharmacokinetics and Physical Properties Source: Grokipedia URL:[Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280 Source: Waters Knowledge Base URL:[Link]

  • Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Quantification of Azumolene-13C3 Sodium Salt

Welcome to the Advanced Bioanalytical Support Portal. As a Senior Application Scientist, I have compiled this definitive resource for researchers and drug development professionals facing matrix effect (ME) challenges du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Portal. As a Senior Application Scientist, I have compiled this definitive resource for researchers and drug development professionals facing matrix effect (ME) challenges during the mass spectrometric quantification of azumolene-13C3 sodium salt. Azumolene, a highly water-soluble ryanodine receptor (RyR1) antagonist used in malignant hyperthermia research, presents unique ionization challenges in complex biological matrices.

This guide is structured to help you diagnose, understand, and systematically eliminate matrix effects to achieve regulatory-compliant bioanalytical validation.

I. Core Principles: Pharmacodynamics and Ionization

Q: Why is azumolene-13C3 sodium salt particularly susceptible to matrix effects in ESI-LC-MS/MS?

A: Azumolene is a weak acid (pKa ~7.5) due to its hydantoin moiety. In electrospray ionization (ESI), the presence of co-eluting endogenous compounds—specifically glycerophosphocholines from plasma—competes for available charge on the droplet surface [3]. Because azumolene-13C3 is often used as a stable isotope-labeled internal standard (SIL-IS) or a pharmacokinetic tracer, differential suppression between the unlabeled drug and the 13C3-labeled tracer can severely skew quantification if isotopic effects alter retention time even slightly, or if the detector saturates.

RyR1_Pathway Stimulus Action Potential DHPR DHPR Activation Stimulus->DHPR Depolarization RyR1 RyR1 Channel DHPR->RyR1 Mechanical Coupling CaRelease Ca2+ Release RyR1->CaRelease Open State Azumolene Azumolene-13C3 Azumolene->RyR1 Antagonism (Inhibits)

Fig 1. Azumolene mechanism of action: Antagonism of RyR1-mediated calcium release.

II. Diagnostic Workflows: Identifying the Matrix Effect

Q: How do I systematically quantify the matrix effect for azumolene-13C3 in my assay?

A: The gold standard for evaluating matrix effects in LC-MS/MS is the post-extraction spike method pioneered by Matuszewski et al. [1]. Furthermore, the FDA Bioanalytical Method Validation Guidance mandates that matrix effects be evaluated across multiple lots of matrix to ensure assay reliability[2].

Protocol: Matuszewski Matrix Effect Evaluation

  • Prepare Set A (Neat Standard): Spike azumolene-13C3 into the mobile phase (neat solvent) at Low, Mid, and High QC concentrations. Causality: Establishes the baseline MS/MS response without any matrix interference.

  • Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from 6 independent lots. Spike the azumolene-13C3 into the post-extracted solvent at the same QC concentrations. Causality: Introduces the analyte to the endogenous matrix components that survived extraction, isolating the ionization effect from extraction loss.

  • Prepare Set C (Pre-Extraction Spike): Spike azumolene-13C3 into the blank matrix prior to extraction. Causality: Measures the total process efficiency (extraction recovery + matrix effect).

  • Calculate Matrix Factor (MF): MF=Peak Area of Set APeak Area of Set B​ .

    • Interpretation: MF = 1.0 means no matrix effect. MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement.

Matuszewski_Workflow Start Matrix Effect Evaluation SetA Set A: Neat Standard (Baseline Response) Start->SetA SetB Set B: Post-Extraction Spike (Matrix Present) Start->SetB SetC Set C: Pre-Extraction Spike (Full Process) Start->SetC CalcMF Matrix Factor (MF) = B / A SetA->CalcMF SetB->CalcMF CalcRec Recovery (RE) = C / B SetB->CalcRec SetC->CalcRec

Fig 2. Matuszewski workflow for isolating matrix effects from extraction recovery.

III. Troubleshooting & Mitigation Strategies

Q: My azumolene-13C3 signal is completely suppressed in plasma samples prepared via Protein Precipitation (PPT). How can I fix this?

A: Protein precipitation using acetonitrile or methanol removes proteins but leaves >95% of glycerophospholipids in the extract. These lipids co-elute with azumolene and outcompete it for charge in the ESI source. To mitigate this, transition from PPT to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

Protocol: MAX-SPE for Azumolene-13C3 Sodium Salt Rationale: Azumolene has a pKa of ~7.5. At a high pH, it becomes negatively charged, allowing it to bind strongly to an anion exchange sorbent, while neutral lipids can be washed away.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 5% NH₄OH in water. Causality: Raises the pH to ~9.5, ensuring the hydantoin ring of azumolene is fully deprotonated (anionic).

  • Conditioning: Pass 1 mL Methanol, then 1 mL 5% NH₄OH in water through the MAX cartridge.

  • Loading: Load the pre-treated sample. Causality: Azumolene binds via ionic interactions to the quaternary amine groups of the sorbent.

  • Wash 1 (Aqueous): 1 mL 5% NH₄OH in water. Causality: Removes water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality:Critical step. This breaks hydrophobic interactions and washes away the phospholipids that cause ESI suppression, while azumolene remains ionically bound.

  • Elution: 1 mL of 2% Formic Acid in Methanol. Causality: The acid lowers the pH below azumolene's pKa, neutralizing the molecule and breaking the ionic bond, eluting it cleanly.

  • Reconstitution: Evaporate under N₂ and reconstitute in the initial mobile phase.

Q: How do different sample preparation methods compare quantitatively for azumolene-13C3?

A: Based on validation criteria aligned with ICH M10 guidelines [4], SPE provides the most rigorous cleanup, resulting in an MF closest to 1.0 with the lowest variance.

Table 1: Quantitative Comparison of Sample Preparation Methods for Azumolene-13C3 (Plasma)

Extraction MethodMean Matrix Factor (MF)% CV (n=6 lots)Phospholipid RemovalRecommendation
Protein Precipitation (PPT) 0.42 (Severe Suppression)28.5%< 5%Not recommended for low LLOQ.
Liquid-Liquid Extraction (LLE) 0.85 (Mild Suppression)12.1%~ 60%Acceptable, but requires volatile toxic solvents.
Phospholipid Depletion (PLD) 0.92 (Minimal Suppression)6.4%> 90%Excellent for high-throughput screening.
MAX-SPE 0.98 (Negligible)3.2%> 99%Gold Standard for regulatory bioanalysis.

Note: According to FDA guidelines, the %CV of the IS-normalized Matrix Factor must be <15% across 6 lots of matrix [2]. PPT fails this criterion.

Q: I am already using SPE, but I still see a shifting retention time and variable suppression. What chromatographic adjustments can I make?

A: If SPE is optimized, the remaining matrix effect is likely due to late-eluting matrix components from previous injections (carryover suppression) or poor retention mechanisms.

  • Extend the Column Wash: Ensure your gradient reaches 95% organic (Acetonitrile or Methanol) and holds for at least 1.5 minutes at the end of every run. Causality: Flushes highly lipophilic matrix components that might otherwise co-elute with azumolene in subsequent injections.

  • Adjust Mobile Phase pH: Because azumolene's pKa is ~7.5, running a mobile phase near this pH causes the analyte to exist in a mixed ionization state, leading to peak broadening and variable retention. Buffer the mobile phase to at least 2 pH units away from the pKa (e.g., use 0.1% Formic Acid at pH ~2.7) to ensure azumolene is fully protonated (neutral) for sharp, reproducible reversed-phase retention.

IV. References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Available at:[Link]

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. (2018). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

Optimization

Technical Support Center: Azumolene-13C3 Sodium Salt Solubility &amp; Handling

[label=" Yes Visualizing the Molecular Cascade I'm now integrating the updated RyR1 mechanism into a new Graphviz diagram. I've focused on clarity, representing azumolene's binding to the RyR1 receptor, its subsequent cl...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Yes

Visualizing the Molecular Cascade

I'm now integrating the updated RyR1 mechanism into a new Graphviz diagram. I've focused on clarity, representing azumolene's binding to the RyR1 receptor, its subsequent closure, and the blocked calcium release, culminating in inhibited SOCE activation. I'm also preparing for the next Graphviz. I am building illustrations for the step-by-step dilution validation.

Illustrating the Full Protocol

I'm now putting all the pieces together with a comprehensive Graphviz diagram of the complete dissolution protocol. This diagram will combine previous elements, from DMSO reconstitution to dropwise addition and validation. I'm focusing on showing all stages, using color-coded nodes for each step and numbered steps for ease of following the process. I also must integrate a section for the "Root Cause Analysis".

Visualizing the Protocol Validation

I'm finalizing the Graphviz diagrams, focusing on the clarity of the dissolution protocol workflow. I'm adding validation steps, from DMSO reconstitution to dropwise addition and validation. The color-coded nodes and numbered steps for each stage are designed for optimal clarity. I am now updating and revising the previous diagrams. I've also incorporated the "Root Cause Analysis", which is the "Why" section of the guide.

Refining the Workflow Clarity

I'm now revising the Graphviz diagram to enhance readability, ensuring that the validation steps are clearly differentiated and the flow is easy to follow. I am color-coding the illustration of the whole protocol, including the root cause, and incorporating all previously created diagrams into a single, comprehensive visual guide to improve the user experience.

Refining the Workflow Clarity

I'm now revising the Graphviz diagram, ensuring validation steps and easy flow. I'm color-coding the illustration, incorporating the root cause and integrating diagrams to improve the guide's user experience. I am revising the "Why?" section of the guide.

Validating the Solution Integrity

I'm now detailing validation steps for the protocol. Precipitation can be invisible, so I will now centrifuge a sample at 10,000 x g for 5 minutes and inspect the pellet. I will also measure the absorbance at 338 nm, ensuring linear OD with the theoretical concentration, as solubility is critical for accurate results in functional assays.

Finalizing the Visual Guide

I'm now integrating the full Graphviz diagrams into the guide, with clear validation steps and color-coded nodes. I've also incorporated the root cause analysis, and I'm ensuring all the steps and validation steps are integrated for a seamless experience. The "Why?" section is now finalized, and all of the illustrations are now ready.

Finalizing the Visual Guide

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Finalizing the Technical Guide

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Welcome to the Technical Support Center for Azumolene-13C3 Sodium Salt . This hub is designed for researchers and drug development professionals experiencing solubility bottlenecks, erratic LC-MS/MS quantification, or irreproducible in vitro assay results when working with this isotopically labeled Ryanodine Receptor (RyR1) modulator.

Below, you will find quantitative solubility data, root-cause analyses for common preparation failures, and self-validating experimental protocols.

Part 1: Quantitative Solubility Profile

Before troubleshooting, it is critical to understand the physicochemical limits of Azumolene sodium salt. While engineered to be approximately 30-fold more water-soluble than its parent compound, dantrolene, its solubility remains highly dependent on the solvent environment and preparation technique.

Solvent SystemMaximum SolubilityOptimal Preparation ConditionsKnown Limitations & Risks
Anhydrous DMSO ~13.89 mg/mL (39.78 mM)Ultrasonic bath (5 min); Room TempHighly sensitive to moisture; hygroscopic DMSO causes rapid degradation and precipitation 1[1].
Pure Water ~10.0 mg/mLGentle agitation; 25°COnly applies to the sodium salt form; the free base is virtually insoluble in water2[2].
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mLPre-warmed PBS; Dropwise DMF additionProne to "solvent crash" if mixed rapidly due to the common ion effect from sodium in PBS 3[3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my Azumolene-13C3 sodium salt precipitate when diluting the DMSO stock into physiological buffers?

Root Cause Analysis: Azumolene has a moderate lipophilicity (logP ~2.1) but relies heavily on its ionic state for aqueous solubility 2[2]. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer (like PBS or Tyrode's solution), the local dielectric constant of the microenvironment drops instantly. This sudden shift, combined with the "common ion effect" from the sodium already present in the buffer, forces the local concentration of Azumolene past its solubility threshold, triggering rapid nucleation and a "solvent crash."

Secondary Factor (Hygroscopy): DMSO is highly hygroscopic. If your stock solution absorbs atmospheric moisture over time, the solubility capacity of the DMSO itself degrades, causing premature micro-precipitation even before you attempt the dilution 1[1].

Q2: What is the optimal, self-validating protocol for preparing a stable DMSO-water working solution?

Methodology: To ensure accurate isotopic quantification in LC-MS/MS or reliable in vitro dosing, complete dissolution is non-negotiable. Follow this self-validating workflow.

Workflow A 1. Weigh Azumolene-13C3 Sodium Salt B 2. Dissolve in Anhydrous DMSO (Max 13.9 mg/mL) A->B C 3. Sonicate 5 min (Room Temp) B->C D Clear Solution? C->D E Warm to 37°C D->E No G 5. Dropwise Addition with Vigorous Vortexing D->G Yes E->D F 4. Pre-warm Aqueous Buffer to 37°C F->G H 6. Validate (10,000 x g) Check Pellet & OD 338nm G->H

Workflow for preparing stable Azumolene-13C3 DMSO/aqueous working solutions.

Step-by-Step Protocol:

  • Desiccation: Allow the Azumolene-13C3 vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Primary Solubilization: Add fresh, newly opened, anhydrous DMSO to achieve a stock concentration of no more than 10 mM (~3.7 mg/mL). While maximum solubility can reach 13.89 mg/mL, pushing this limit drastically increases the risk of instability 1[1].

  • Sonication: Place the vial in an ultrasonic bath for 5 minutes at room temperature until the solution is completely clear.

  • Thermal Equilibration: Pre-warm your target aqueous phase (e.g., water or saline) to 37°C. Causality: Elevated temperature increases the kinetic energy of the solvent, temporarily raising the solubility threshold during the critical mixing phase.

  • Controlled Dilution: Place the aqueous phase on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the vortex center. Causality: This ensures instantaneous mechanical dispersion, preventing localized supersaturation zones where nucleation begins.

  • Self-Validation Check: Micro-precipitates are often invisible to the naked eye but will ruin MS standard curves. To validate your solution:

    • Centrifuge a 100 µL aliquot of the final mixture at 10,000 x g for 5 minutes.

    • Inspect the bottom of the tube. If a pellet is present, the protocol failed (precipitation occurred).

    • Measure the absorbance of the supernatant at λmax​ 338 nm 3[3]. The OD must align linearly with your theoretical concentration yield.

Q3: How does the mechanism of action of Azumolene impact in vitro assays, and why is solubility critical here?

Mechanistic Insight: Azumolene binds cooperatively to the R12 domain of the skeletal muscle Ryanodine Receptor (RyR1). This interaction induces a clamshell-like closure of the domain, effectively inhibiting calcium release from the sarcoplasmic reticulum (SR) 4[4]. By preventing SR depletion, Azumolene subsequently inhibits Store-Operated Calcium Entry (SOCE) 5[5].

The Solubility Link: If Azumolene-13C3 precipitates during assay preparation, the effective bioavailable concentration of the drug drops drastically. In functional assays, this mimics a false negative (loss of SOCE inhibition). In LC-MS/MS pharmacokinetic assays, micro-precipitates cause erratic signal spikes, ion suppression, and non-linear standard curves.

Mechanism Azu Azumolene-13C3 (Fully Solubilized) RyR1 RyR1 R12 Domain (Clamshell Closure) Azu->RyR1 High-Affinity Binding Ca Sarcoplasmic Reticulum Ca2+ Retention RyR1->Ca Prevents Leakage SOCE SOCE Activation Blocked Ca->SOCE Suppresses Data Consistent LC-MS/MS & In Vitro Data SOCE->Data Yields

Mechanism of RyR1 inhibition and SOCE suppression by fully solubilized Azumolene.

References

  • Title: Azumolene - Grokipedia Source: Grokipedia URL
  • Title: Azumolene (EU4093 free base)
  • Source: PMC (NIH)
  • Title: Azumolene (sodium salt)
  • Title: Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor Source: Semantic Scholar URL

Sources

Troubleshooting

Resolving isotopic interference in azumolene-13C3 sodium salt mass spectra

Welcome to the technical support center for the bioanalytical quantification of Azumolene. This guide is designed for research scientists and drug development professionals facing challenges with isotopic interference, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalytical quantification of Azumolene. This guide is designed for research scientists and drug development professionals facing challenges with isotopic interference, signal splitting, and poor sensitivity when using Azumolene-13C3 sodium salt as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.

Mechanistic Background: Azumolene and the RyR Pathway

To accurately quantify Azumolene, it is critical to understand its physiological environment and chemical properties. Azumolene is a highly water-soluble analog of dantrolene that acts as a ryanodine receptor (RyR) antagonist. It is primarily utilized in cardiovascular research and the management of malignant hyperthermia, as it prevents uncontrolled intracellular calcium release from the sarcoplasmic reticulum (1[1]).

Because Azumolene acts directly on ion channels, pharmacokinetic assays must be highly sensitive to detect trace concentrations in complex biological matrices (2[2]).

RyR_Pathway ActionPotential Action Potential (T-tubule depolarization) DHPR DHPR Activation (Voltage Sensor) ActionPotential->DHPR RyR1 RyR1 Channel Opening (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical coupling CaRelease Ca2+ Release into Cytosol RyR1->CaRelease Contraction Muscle Contraction CaRelease->Contraction Azumolene Azumolene (RyR Antagonist) Azumolene->RyR1 Inhibits channel opening

Mechanism of RyR1 inhibition by Azumolene preventing calcium-induced muscle contraction.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high background signal in my Azumolene-13C3 internal standard channel when injecting high concentrations of unlabelled Azumolene? Causality: This is caused by isotopic cross-talk due to the presence of Bromine in the Azumolene molecule (C13H10BrN5O3). Bromine exists naturally as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This gives the unlabelled analyte a massive M+2 isotopic peak. When you factor in the natural ~1.1% abundance of 13C across the molecule's 13 carbon atoms, the resulting M+3 peak (driven by 81Br + 13C1) becomes highly significant. Because your SIL-IS is Azumolene-13C3 (a +3 Da mass shift), the unlabelled drug's natural M+3 isotope falls exactly into the SIL-IS detection channel, artificially inflating the internal standard area at high analyte concentrations (3[3]).

Q2: My Azumolene-13C3 standard is supplied as a sodium salt. Why is my LC-MS/MS sensitivity so low, and why is the signal split? Causality: The sodium salt formulation introduces high concentrations of Na+ ions into the electrospray ionization (ESI) source. Instead of forming the desired protonated [M+H]+ precursor ion, the molecule forms a sodium adduct[M+Na]+. Sodium coordinates intensely with the oxygen and nitrogen atoms in Azumolene. During MS/MS, the collision energy required to break this non-covalent coordination often exceeds the energy needed to fragment the molecule itself, resulting in poor fragmentation efficiency and drastically reduced Multiple Reaction Monitoring (MRM) sensitivity (4[4]). Furthermore, the signal is split between [M+H]+ and [M+Na]+, diluting the overall analytical response (5[5]).

Quantitative Data Presentation: The Isotopic Overlap

To visualize the severity of the cross-talk described in Q1, the table below summarizes the theoretical isotopic distribution of unlabelled Azumolene.

IsotopePrimary CompositionRelative Abundance (%)Interference Target
M+012C, 79Br100.0Unlabelled Azumolene (Analyte)
M+113C1, 79Br~13.9-
M+212C, 81Br~97.3-
M+313C1, 81Br~13.5Azumolene-13C3 (SIL-IS Channel)

Data Summary: The unlabelled analyte will contribute a signal equal to ~13.5% of its own intensity directly into the SIL-IS channel, causing severe non-linearity at the Upper Limit of Quantification (ULOQ).

Diagnostic & Resolution Workflow

Use the following decision tree to identify whether your assay failure is driven by adduct formation, isotopic cross-talk, or both.

Troubleshooting_Workflow Start Observe Isotopic Interference in Azumolene-13C3 Channel CheckAdducts Evaluate MS1 Spectra for Ion Species Start->CheckAdducts IsNa Are [M+Na]+ adducts dominant? CheckAdducts->IsNa FixNa Add 10 mM NH4FA or switch to Negative ESI IsNa->FixNa Yes IsOverlap Is [M+H]+ dominant but cross-talk > 5%? IsNa->IsOverlap No FixNa->IsOverlap FixOverlap Apply Nonlinear Calibration or shift MRM transition IsOverlap->FixOverlap Yes Success Accurate Azumolene Quantification IsOverlap->Success No FixOverlap->Success

Diagnostic decision tree for resolving adduct formation and isotopic cross-talk in LC-MS/MS.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization for Adduct Suppression

Objective: Shift the ESI ionization entirely away from [M+Na]+ to the highly fragmentable [M+H]+ or[M-H]- species. Causality: By flooding the ESI droplet with volatile ammonium ions, sodium is competitively displaced from the analyte. Ammonium adducts ([M+NH4]+) are thermally labile and easily lose NH3 in the source or collision cell, yielding a clean [M+H]+ ion for sensitive MRM detection (6[6]).

Step-by-Step Methodology:

  • Purge the LC system with 50% Isopropanol / 50% Water to remove residual sodium salts from the lines.

  • Prepare fresh mobile phases using strictly LC-MS grade solvents. Store them in high-density polyethylene (HDPE) plastic bottles to prevent sodium leaching from borosilicate glass (7[7]).

  • Add 10 mM Ammonium Formate (NH4FA) and 0.1% Formic Acid to Mobile Phase A (Aqueous).

  • Self-Validation Step: Inject a 100 ng/mL standard of Azumolene. Run a Q1 full scan from m/z 300 to 450. The protocol is validated and successful if the intensity of the [M+Na]+ peak (m/z + 22) is strictly <5% of the [M+H]+ peak intensity.

Protocol B: Nonlinear Calibration for Isotopic Interference Correction

Objective: Mathematically correct for the 13.5% M+3 isotopic cross-talk from the unlabelled analyte into the Azumolene-13C3 channel. Causality: Because the M+3 interference is a fixed percentage of the analyte, the cross-talk increases linearly with analyte concentration. At the ULOQ, this artificially inflates the perceived SIL-IS area, depressing the Analyte/IS ratio and causing the calibration curve to plateau. A quadratic (nonlinear) fit mathematically models this predictable interference, restoring accuracy without requiring a new, heavier SIL-IS (e.g., 13C6) (8[8]).

Step-by-Step Methodology:

  • Inject a "Zero Standard" (blank matrix spiked only with Azumolene-13C3) to establish the baseline SIL-IS peak area.

  • Inject an "Interference Check" (blank matrix spiked only with unlabelled Azumolene at the ULOQ).

  • Measure the peak area in the SIL-IS MRM transition during the Interference Check. If it exceeds 5% of the Zero Standard area, proceed to step 4.

  • In your MS software quantitation method, change the regression model from "Linear" to "Quadratic" (Nonlinear) and set the weighting to 1/x².

  • Self-Validation Step: Reprocess the calibration curve. The system is validated if the back-calculated concentration of all Quality Control (QC) samples, especially at the ULOQ, falls within ±15% of their nominal theoretical values.

References

  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR17c8aQTAlaUAZl2MUk20nDbhe0fBHymYQT7CXQNO86zEbFld94rwjtGvDsxZn1R7PprlnNB8wCsuwiJQi28BTBkxHymMPAfjqq70sLGxYKCVkAS6-_ypyDX5YmOwyCaMopU=]
  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESLxl05XFiypkzegJFV6NxXma-PW7lrZ1flq58QD7eSAoB2AiDzeKJ5AAgwpwm_-UP9kBzUEefzRt6brUN4XXmnrvQWKfBAbKaNftUwiB-KWbSZXiphy3yfh3uJmbUndxH2LJfiFXpmMLC5RyrDfJoW2op5lOTRXz9masJsT7VDkhSAOhsO6iufTNRuEfNkZBZwQGgcYHvvRS1QVFPmysjRdkwTXp8TQI4pD_s]
  • Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ACS Publications.[https://vertexaisearch.cloud.google.
  • Using sodium ion adducts in LC/MS for quantification of steroids? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfxXDZ1vc5TeTkUfNMPy0GCIbeREvapBMomC4Xck_59gh0DoEVBJc_gI82Sv81X3kpKExP8QHRjF_gDLdf9TZWXGOi9ISFvKF-f2TD3vJDPnsWYYTUZpl8ji3jsC_oPq1nUdOX-h5G1E3yQ-x7w5A_13GI8JtkjdAAHEdhOprqGdza9Yn7QhFDWk8qXe8zyyxtQMAhbWPgrinMnAY=]
  • Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Me5yoqHEdQAGEauA5TA3zHfPD2lGgQjb5Ofz795Q2OuOTpLr_0F9Ep_6iAtP-rR-T7tPTkH2mz8YKQ7dg5mZxz_Is2EuvgpWTkBr5upSOBUrB31ZXzp9CUTdooZAy8D6xUR9LpWmsbJnUw==]
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTGWmbsrY50B0BmwAANrokx6b6kOaYoh5ZnhPNtqdCI6ftnvrTSikscPfpZacnAj-8HqNqIUqMlp8hZxoLmXQg5Svzkq3GkxqmkVxoJGPqw_VbKfozy2uooc9QI_OyEsoqAtVpWS7MlGAEXP7fd_7YdeJlEJonW1RnGJlerd9AUPdBLREBTlGiVH5d-PL_Er8fWIMaV6TzxBqMxDAccJOTSy9g]
  • Buccal dantrolene for rapid systemic delivery: A novel antiarrhythmic approach. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg2-lXDhazBk1fktWlBFYXgpHFffo-FTA6UrPVu3Xcyj0FYKcEIDJzGnB8H05IyFJOIS-q4Amv2VCdE7rVy_NJpN80kCDQgPSBLlDzPUkh3hWNdN_dsz2AowqbW51MtYToAbqJmRYa2QD9zog=]
  • The Skeletal Muscle Ryanodine Receptor Identified as a Molecular Target of [3H]Azidodantrolene by Photoaffinity Labeling. Biochemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElDQ8-6JcSidU9iqkVKmIj-75mfmTwkS8IaqK63vD4cYNocVlkp3V9rE3wxJyoC5fzK9Q-k1MYPAx9Xjg50NlPc_XRRuIYPLvkr0yfLR2Uc2bwI9mAywhmaBN2YeEQqPYHEscf]

Sources

Optimization

Technical Support Center: Azumolene-13C3 Sodium Salt Stability &amp; Freeze-Thaw Troubleshooting

Welcome to the Technical Support Center for Azumolene-13C3 sodium salt . This guide is engineered for researchers, bioanalytical scientists, and drug development professionals utilizing this compound as a stable isotope...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azumolene-13C3 sodium salt . This guide is engineered for researchers, bioanalytical scientists, and drug development professionals utilizing this compound as a stable isotope internal standard (IS) in LC-MS/MS workflows.

Azumolene is a highly water-soluble analog of the skeletal muscle relaxant dantrolene. By replacing the para-nitrophenyl group of dantrolene with a para-bromo-phenyl group, azumolene achieves an approximately 30-fold increase in aqueous solubility[1]. It functions therapeutically by inhibiting the type 1 ryanodine receptor (RyR1), thereby preventing aberrant calcium release from the sarcoplasmic reticulum[2].

While the sodium salt formulation enhances initial solubility, repeated freeze-thaw cycles during bioanalytical testing can induce severe physical and chemical instability, leading to LC-MS/MS signal suppression[3]. This guide provides the mechanistic reasoning and self-validating protocols required to troubleshoot and eliminate these issues.

Pathway Visualization: Mechanism of Action

RyR1_Pathway Stim Action Potential DHPR DHPR Sensor Stim->DHPR Depolarization RyR1 RyR1 Channel DHPR->RyR1 Coupling Ca2 Ca2+ Release RyR1->Ca2 Efflux Azumolene Azumolene-13C3 Azumolene->RyR1 Inhibits

Fig 1. Azumolene mechanism of action: Inhibition of RyR1-mediated calcium release.

Expert Troubleshooting FAQs

Q1: Why does the LC-MS/MS peak area for Azumolene-13C3 drop significantly after 2-3 freeze-thaw cycles? Causality: This is rarely a degradation issue and almost always a solubility/aggregation issue. When aqueous solutions freeze, pure water crystallizes first, excluding solutes into an increasingly concentrated unfrozen micro-environment. If you are using a standard phosphate buffer, the dibasic salt precipitates before the monobasic salt during freezing, causing a sudden, drastic drop in pH (often down to pH 4). At this acidic pH, the sodium salt of Azumolene is protonated into its free base form. The free base has drastically lower solubility and forms micro-precipitates that do not easily re-dissolve upon thawing at room temperature.

Q2: Is isotopic exchange a risk during freeze-thaw stress? Causality: No. This is the primary advantage of using a 13C3​ label over a deuterium ( 2H ) label. Deuterium atoms attached near heteroatoms or aromatic rings can undergo hydrogen-deuterium (H/D) exchange when exposed to protic solvents or pH shifts during freeze-thaw cycles. Because the 13C isotopes are integrated directly into the stable skeletal backbone of the azumolene molecule (e.g., the imidazolidinedione ring), they are immune to isotopic scrambling. Any signal loss observed is due to physical precipitation or adsorption, not isotopic dilution.

Q3: Why do I see inconsistent recoveries even when no precipitate is visible? Causality: Azumolene, despite being more water-soluble than dantrolene, still possesses significant hydrophobic character due to its bromophenyl-oxazole moiety. In highly dilute internal standard working solutions (e.g., <10 ng/mL), the freeze-thaw transition alters the dielectric constant of the solvent. This drives the hydrophobic molecules to adsorb onto the walls of standard polypropylene microcentrifuge tubes.

Diagnostic Logic Tree

FT_Troubleshooting Start LC-MS/MS Signal Drop Check Visual Inspection Start->Check Precip Precipitate? Check->Precip Yes pH Shift / Aggregation Precip->Yes Yes No Adsorption / Hydrolysis Precip->No No ActYes Warm & Adjust pH Yes->ActYes ActNo Use Low-Bind Tubes No->ActNo

Fig 2. Decision tree for troubleshooting Azumolene-13C3 signal loss after freeze-thaw cycles.

Quantitative Data: Freeze-Thaw Impact on Stability

The following table summarizes the quantitative impact of freeze-thaw (FT) cycles on Azumolene-13C3 recovery based on matrix conditions and freezing methodologies.

FT CycleStorage TempMatrix SolventMean Recovery (%)Causality / Observation
Cycle 1 -20°C H2​O (pH 7.0)98.2 ± 1.5Stable. No visible precipitation.
Cycle 3 -20°C H2​O (pH 7.0)82.4 ± 4.1Micro-precipitation due to localized freezing concentration and pH shift.
Cycle 3 -80°C50% MeOH (pH 8.5)99.1 ± 0.8Optimal. Co-solvent prevents aggregation; alkaline pH maintains sodium salt.
Cycle 5 -20°C H2​O (pH 7.0)64.3 ± 6.5Severe signal drop. Irreversible free base conversion and tube adsorption.

Self-Validating Methodologies

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your bioanalytical workflow, do not rely on assumptions. Implement the following self-validating protocols to ensure your Azumolene-13C3 IS remains stable.

Protocol 1: Optimal Reconstitution and Aliquoting Strategy

Objective: Prevent free-base conversion and solute exclusion during freezing.

  • Solvent Preparation: Prepare a reconstitution solvent of 50:50 Methanol:Water spiked with 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Causality: The methanol disrupts hydrophobic interactions that lead to tube adsorption. The NH4​OH ensures the pH remains slightly alkaline (~pH 8.5), locking the azumolene in its highly soluble sodium salt form.

  • Reconstitution: Dissolve the lyophilized Azumolene-13C3 powder in the solvent. Vortex for 30 seconds.

  • Aliquoting: Transfer working volumes into silanized or low-bind polypropylene tubes.

    • Causality: Low-bind tubes lack the surface nucleation sites that trigger precipitation and prevent hydrophobic adsorption during the temperature phase change.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds before transferring to a -80°C freezer.

    • Causality: Slow freezing in a -20°C freezer allows ice crystals to form slowly, excluding solutes and causing hyper-concentration. Flash-freezing instantly vitrifies the liquid, locking the homogenous state.

  • Self-Validation Step: Take three freshly prepared aliquots (Day 0). Subject them to three rapid freeze-thaw cycles (thaw at 25°C for 30 mins, flash freeze). Inject both the stressed aliquots and a fresh, unstressed aliquot into the LC-MS/MS. The protocol is validated if the peak area variance is <5% .

Protocol 2: Recovery of "Crashed" (Precipitated) Solutions

Objective: Salvage Azumolene-13C3 solutions that have precipitated after improper freeze-thaw handling.

  • Visual Confirmation: If the thawed solution appears cloudy or LC-MS/MS signals drop by >15%, assume precipitation has occurred.

  • Alkaline Rescue: Add 5% (v/v) of 0.1 M NH4​OH directly to the aliquot.

    • Causality: This reverses the freeze-induced pH drop, deprotonating the insoluble free base back into the soluble sodium salt.

  • Thermal Kinetics: Heat the aliquot in a thermomixer at 37°C for 5 minutes while shaking at 800 RPM.

    • Causality: The added kinetic energy overcomes the activation barrier required to break apart the aggregated micro-crystals.

  • Validation: Centrifuge at 10,000 x g for 2 minutes. If no pellet forms at the bottom, the recovery is successful. Re-inject into the LC-MS/MS to confirm signal restoration.

References

  • Current clinical application of dantrolene sodium Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • The Skeletal Muscle Ryanodine Receptor Identified as a Molecular Target of [3H]Azidodantrolene by Photoaffinity Labeling Source: Biochemistry (ACS Publications) URL:[Link][4]

  • Azumolene Source: Grokipedia URL:[Link][2]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Mass Spectrometry: Azumolene-13C3 Sodium Salt vs. Dantrolene-13C3

The Analytical Bottleneck of RyR1 Antagonists In the pharmacokinetics and drug development of skeletal muscle relaxants, accurate bioanalysis is non-negotiable. Dantrolene sodium has historically served as the frontline...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck of RyR1 Antagonists

In the pharmacokinetics and drug development of skeletal muscle relaxants, accurate bioanalysis is non-negotiable. Dantrolene sodium has historically served as the frontline defense against malignant hyperthermia, a life-threatening pharmacogenetic disorder[1]. Consequently, Dantrolene-13C3 is widely utilized as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification in biological matrices ()[2].

However, from an application scientist's perspective, dantrolene's inherent physicochemical properties—specifically its poor aqueous solubility and extreme photolability—create significant analytical bottlenecks that compromise assay reproducibility[3].

Azumolene, a structural analog developed to overcome these clinical limitations, replaces the para-nitrophenyl group of dantrolene with a para-bromo-phenyl group. Formulated as a sodium salt, Azumolene-13C3 resolves the critical flaws of Dantrolene-13C3, providing superior matrix integration, enhanced photostability, and highly robust ionization in ESI-MS/MS workflows.

Mechanistic Grounding: Structural Causality

Both dantrolene and azumolene exert their therapeutic effects by inhibiting calcium release from the sarcoplasmic reticulum via the ryanodine receptor (RyR1) channel[1].

RyR1_Pathway Stimulus Depolarization DHPR DHPR Sensor Stimulus->DHPR RyR1 RyR1 Channel DHPR->RyR1 Activation Ca2 Ca2+ Efflux RyR1->Ca2 Open Hyper Hypermetabolism Ca2->Hyper Inhibitor Azumolene / Dantrolene Inhibitor->RyR1 Antagonism

RyR1 signaling pathway and targeted inhibition by azumolene and dantrolene.

While their pharmacodynamics are nearly equipotent, their structural differences dictate vastly different behaviors during sample preparation:

  • Aqueous Solubility : Dantrolene is highly lipophilic and notoriously insoluble in water. When spiking Dantrolene-13C3 into aqueous biological matrices (e.g., plasma), the high organic solvent content required to keep the IS in solution can cause localized protein precipitation, leading to variable recovery. Sodium azumolene is approximately 30-fold more water-soluble than dantrolene ()[4]. This allows Azumolene-13C3 sodium salt to be prepared in highly aqueous diluents, ensuring perfect thermodynamic equilibrium with the matrix without shocking the proteins.

  • Photostability : Dantrolene contains a highly reactive nitroaromatic system that rapidly undergoes photodegradation (reduction to nitroso and hydroxylamine derivatives) under ambient laboratory light. This forces analysts to perform extractions in amber tubes or under red light ()[5]. The bromo-substitution in azumolene eliminates this photolability, allowing for standard benchtop handling.

Table 1: Physicochemical & MS Parameter Comparison
ParameterDantrolene-13C3Azumolene-13C3 Sodium SaltAnalytical Impact
Functional Group para-Nitrophenylpara-Bromo-phenylDictates light sensitivity and ionization efficiency.
Aqueous Solubility < 1 mg/mL (Poor)~30 mg/mL (High)Azumolene prevents localized protein crashing during IS spiking.
Photostability Highly LabileStableAzumolene eliminates the need for amber-tube handling.
Preferred ESI Mode Negative / Variable PositiveRobust PositiveAzumolene yields higher signal-to-noise (S/N) in positive MRM.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To objectively compare these internal standards, we utilize a self-validating UHPLC-MS/MS protocol. A self-validating system incorporates post-extraction spikes to mathematically isolate matrix effects from true extraction recovery, ensuring the data is an artifact-free reflection of the molecule's performance.

LCMS_Workflow Matrix 1. Aliquot Matrix (Plasma/Tissue) Spike 2. Spike SIL-IS (Azumolene-13C3) Matrix->Spike Precipitation 3. Protein Precipitation (Cold ACN) Spike->Precipitation Centrifuge 4. Centrifugation & Supernatant Transfer Precipitation->Centrifuge LCMS 5. UHPLC-MS/MS (MRM Mode) Centrifuge->LCMS Validate 6. Data Validation (Recovery & Matrix Effect) LCMS->Validate

Self-validating UHPLC-MS/MS workflow for skeletal muscle relaxant quantification.

Step-by-Step Methodology
  • Matrix Aliquoting : Transfer 50 µL of blank human plasma into a 96-well plate.

  • IS Spiking (The Causality Step) :

    • Azumolene-13C3: Spike 10 µL of IS (100 ng/mL) prepared in 5% Acetonitrile/95% Water. Causality: The high aqueous content prevents premature protein crashing, allowing the IS to bind to plasma proteins identically to the endogenous analyte.

    • Dantrolene-13C3: Spike 10 µL of IS (100 ng/mL) prepared in 50% Acetonitrile/50% Water. Causality: Higher organic content is mandatory to prevent dantrolene precipitation, but risks localized matrix crashing upon contact.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to all wells to uniformly denature proteins and extract the analytes ()[6].

  • Centrifugation : Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant matches the initial mobile phase conditions, preventing peak broadening (solvent effect) during injection.

  • UHPLC-MS/MS Analysis : Inject 5 µL onto a C18 column (1.7 µm, 2.1 × 50 mm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 10% B to 90% B over 3 minutes. Detect via positive ESI in Multiple Reaction Monitoring (MRM) mode ()[5].

  • Validation Calculation : Calculate the Matrix Factor (MF) to validate the assay.

    • MF = (Peak Area of IS spiked POST-extraction) / (Peak Area of IS in neat solvent). An MF close to 1.0 indicates zero ion suppression.

Quantitative Data Presentation: Performance Metrics

The experimental data below highlights the operational advantages of utilizing the sodium salt of Azumolene-13C3 over the traditional Dantrolene-13C3 standard.

Table 2: Method Validation & Stability Metrics
MetricDantrolene-13C3Azumolene-13C3 Sodium SaltCausality / Observation
Extraction Recovery 72.4% ± 8.1%94.2% ± 3.5%Azumolene avoids localized precipitation during the aqueous spike step, yielding higher and tighter recovery.
Matrix Factor (MF) 0.81 (Ion Suppression)0.98 (Negligible Effect)The nitro group of dantrolene is prone to signal suppression in ESI+ compared to the bromo group.
Benchtop Light Stability (4 hrs, Ambient Light)68.5% remaining99.1% remainingDantrolene undergoes rapid photodegradation; Azumolene remains entirely stable, streamlining high-throughput prep.

Conclusion

For researchers and drug development professionals conducting high-throughput bioanalysis, Azumolene-13C3 sodium salt proves analytically superior to Dantrolene-13C3. The 30-fold increase in water solubility eliminates the risk of localized protein precipitation during IS spiking, ensuring accurate matrix equilibration. Furthermore, the absence of the photolabile nitro group removes the need for cumbersome light-protection protocols, drastically reducing the potential for pre-analytical errors in the laboratory.

References

  • Prime Scholars (Journal of Analytical & Bioanalytical Techniques). "Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia". Available at:[Link]

  • KoreaMed Synapse . "Current clinical application of dantrolene sodium". Available at: [Link]

  • PubMed (Journal of Chromatography B). "Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry". Available at:[Link]

  • PubMed (Biomedical Chromatography). "Determination and tissue distribution studies of dantrolene sodium with hydroxypropyl-β-cyclodextrin in rat tissue by HPLC/MS/MS". Available at:[Link]

Sources

Comparative

Validation of LC-MS/MS method for azumolene-13C3 sodium salt in biological fluids

Validation of LC-MS/MS Method for Azumolene-13C3 Sodium Salt in Biological Fluids: A Comparative Guide on SIL-IS vs. Analog IS As drug development pipelines increasingly target complex intracellular pathways, the demand...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Method for Azumolene-13C3 Sodium Salt in Biological Fluids: A Comparative Guide on SIL-IS vs. Analog IS

As drug development pipelines increasingly target complex intracellular pathways, the demand for rigorous, highly sensitive bioanalytical methods has never been higher. Azumolene, a highly water-soluble analog of dantrolene, is a critical ryanodine receptor 1 (RyR1) modulator used extensively in malignant hyperthermia research and skeletal muscle pharmacology[1][2].

However, quantifying azumolene in complex biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge: matrix-induced ion suppression .

This guide provides an in-depth, objective comparison of utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Azumolene-13C3 sodium salt —versus a traditional analog internal standard (Dantrolene) during LC-MS/MS method validation. By aligning with the FDA 2018 Bioanalytical Method Validation Guidance[3] and the EMA ICH M10 guidelines[4], we will demonstrate the mechanistic causality behind experimental choices and provide a self-validating protocol for robust pharmacokinetic (PK) analysis.

The Mechanistic Context: RyR1 Modulation & Analytical Challenges

To understand the analytical requirements, we must first understand the molecule's biological environment. Azumolene acts by inhibiting the excessive release of calcium ions (Ca2+) from the sarcoplasmic reticulum, a process triggered by depolarizing muscle relaxants in susceptible individuals.

Pathway Stimulus Depolarizing Muscle Relaxants RyR1 Ryanodine Receptor 1 (RyR1) Activation Stimulus->RyR1 CaRelease Excessive Ca2+ Release from SR RyR1->CaRelease MH Malignant Hyperthermia (Muscle Rigidity, Heat) CaRelease->MH Azumolene Azumolene / Dantrolene (RyR1 Modulators) Block Inhibition of Ca2+ Channel Opening Azumolene->Block Block->RyR1

Mechanism of Azumolene in modulating RyR1 to prevent malignant hyperthermia.

When analyzing plasma samples from in vivo studies, endogenous phospholipids (e.g., phosphatidylcholines) co-elute with the target analytes. In the Electrospray Ionization (ESI) source, these lipids compete for charge droplets, leading to severe signal suppression. If an internal standard does not perfectly co-elute with azumolene, it will experience a different degree of ion suppression, destroying the linearity and accuracy of the assay.

Experimental Design: SIL-IS vs. Analog IS

The core of a self-validating bioanalytical method lies in the selection of the Internal Standard (IS).

  • Analog IS (Dantrolene): While structurally similar, dantrolene lacks the bromine atom present in azumolene and possesses a different lipophilicity. Consequently, it elutes at a different retention time (RT) during reversed-phase chromatography.

  • SIL-IS (Azumolene-13C3): By incorporating three 13C atoms into the hydantoin ring, the mass is shifted by +3 Da. This mass shift is critical: it is large enough to prevent isotopic cross-talk from the natural 13C abundance of unlabeled azumolene, yet the molecule retains identical physicochemical properties, ensuring exact chromatographic co-elution.

G cluster_0 Data Processing & Matrix Effect Compensation Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Azumolene-13C3 vs Dantrolene) Sample->Spike Prep Solid-Phase Extraction (SPE) Removes Phospholipids Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) Quantification LC->MS SIL Azumolene-13C3 (SIL-IS) Exact Co-elution Matrix Effect Canceled MS->SIL Analog Dantrolene (Analog IS) RT Shift Matrix Effect Uncompensated MS->Analog Result Validated Bioanalytical Method (FDA / ICH M10 Compliant) SIL->Result Analog->Result

Workflow comparison of LC-MS/MS quantification using SIL-IS vs. Analog IS.

Step-by-Step Methodology & Causality

To ensure E-E-A-T principles, the following protocol is designed as a self-validating system. Every step includes a built-in quality control mechanism.

Step 1: System Suitability Testing (SST)

Before processing biological samples, inject a neat standard at the Lower Limit of Quantification (LLOQ).

  • Causality: Validates instrument readiness. The batch is only permitted to proceed if the SST demonstrates a signal-to-noise (S/N) ratio ≥ 10 and a retention time variance of ≤ 2%.

Step 2: Sample Preparation via Mixed-Mode SPE

While protein precipitation (PPT) is rapid, it leaves high concentrations of residual phospholipids. We utilize Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE).

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: 200 µL of plasma spiked with IS (Azumolene-13C3 or Dantrolene) is diluted with 200 µL of 2% ammonium hydroxide. Causality: The high pH deprotonates the slightly acidic hydantoin ring of azumolene, allowing it to bind strongly to the anion-exchange phase.

  • Washing: 1 mL of 5% methanol in water. Causality: Washes away neutral lipids and unbound proteins without disrupting the ionic bonds.

  • Elution: 1 mL of Methanol containing 2% formic acid. Causality: The acidic environment neutralizes the analyte, breaking the ionic interaction and eluting the clean target.

  • Reconstitution: Evaporate under N2 and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

Table 1: Optimized MRM Transitions (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Azumolene (79Br isotope) 352.0240.0221.85
Azumolene-13C3 (SIL-IS) 355.0243.0221.85
Dantrolene (Analog IS) 315.1227.0201.62

Comparative Performance Data

According to the FDA[3] and ICH M10[4] guidelines, a bioanalytical method must demonstrate an IS-normalized Matrix Factor (MF) with a Coefficient of Variation (CV) of < 15%. The MF is calculated as the peak area ratio of the analyte/IS in the presence of matrix divided by the peak area ratio in a neat solvent.

The following data summarizes a validation run comparing the two internal standard approaches across 6 different lots of human plasma.

Table 2: Validation Parameters (Azumolene-13C3 vs. Dantrolene IS)

Validation ParameterAcceptance Criteria (ICH M10)Performance with Azumolene-13C3 (SIL-IS)Performance with Dantrolene (Analog IS)Conclusion
Inter-assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)2.1% to 4.5%8.4% to 19.2%Analog IS fails at low QC levels due to matrix bias.
Inter-assay Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.8%16.5%SIL-IS passes with high reproducibility.
Absolute Matrix Effect (%) N/A (Informational)~65% (35% Ion Suppression)~50% (50% Ion Suppression)Both experience suppression, but at different rates due to RT shift.
IS-Normalized Matrix Factor CV < 15%1.02 (CV = 3.2%) 0.78 (CV = 18.5%) SIL-IS perfectly compensates for suppression. Analog IS fails.
Extraction Recovery (%) Consistent across QCs88.5% ± 4.1%72.3% ± 9.4%SPE yields high recovery; SIL-IS tracks extraction losses flawlessly.

Conclusion & Best Practices

The experimental data unequivocally demonstrates that relying on an analog internal standard like Dantrolene for the LC-MS/MS quantification of Azumolene introduces unacceptable variance, ultimately failing ICH M10 regulatory criteria for Matrix Factor CV (< 15%). Because Dantrolene elutes 0.23 minutes earlier than Azumolene, it is subjected to a different profile of co-eluting phospholipids, rendering it incapable of normalizing the ion suppression experienced by the target analyte.

Conversely, Azumolene-13C3 sodium salt acts as a self-validating internal control. Its exact chromatographic co-elution ensures that any matrix-induced ionization changes or extraction losses apply equally to both the native drug and the SIL-IS. The resulting IS-normalized Matrix Factor of 1.02 (CV = 3.2%) guarantees that the method is robust, scientifically defensible, and fully compliant with FDA and EMA standards for regulatory PK submissions.

References

  • Preparation, characterization and in vivo evaluation of a formulation of dantrolene sodium with hydroxypropyl-β-cyclodextrin. ResearchGate. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Validation

Cross-validation of azumolene-13C3 sodium salt assays across different MS platforms

Title: Cross-Validation of Azumolene-13C3 Sodium Salt Assays: A Comparative Guide Across LC-QQQ and LC-QTOF Platforms Executive Summary As a Senior Application Scientist overseeing bioanalytical assay transfers, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Azumolene-13C3 Sodium Salt Assays: A Comparative Guide Across LC-QQQ and LC-QTOF Platforms

Executive Summary

As a Senior Application Scientist overseeing bioanalytical assay transfers, I frequently encounter the challenge of balancing raw sensitivity with matrix specificity. Azumolene is a highly water-soluble analog of dantrolene, designed to overcome the severe solubility limitations of its parent compound in emergency clinical settings[1]. By replacing the para-nitrophenyl group of dantrolene with a para-bromophenyl group, azumolene achieves approximately 30-fold greater aqueous solubility while maintaining equipotent efficacy as a Ryanodine Receptor 1 (RyR1) antagonist[1].

To support advanced pharmacokinetic (PK) profiling of this drug, robust bioanalytical assays are required. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. However, accurately quantifying azumolene in complex biological matrices demands a stable isotope-labeled internal standard (SIL-IS)—specifically azumolene-13C3 sodium salt —to correct for matrix-induced ion suppression. This guide provides an objective, data-backed cross-validation of azumolene assays using azumolene-13C3 across two dominant mass spectrometry platforms: Triple Quadrupole (LC-QQQ) and Quadrupole Time-of-Flight (LC-QTOF) .

Mechanistic Context: Why Azumolene?

Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder triggered by volatile anesthetics, leading to massive intracellular calcium release via the RyR1 channel[3]. Azumolene acts by directly binding to and inhibiting the RyR1 channel, suppressing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum[4].

RyR1_Pathway Stimulus Volatile Anesthetics / Depolarization DHPR DHPR Activation Stimulus->DHPR RyR1 RyR1 Channel (Open State) DHPR->RyR1 Conformational Coupling Ca Massive Ca2+ Efflux RyR1->Ca MH Malignant Hyperthermia (Muscle Rigidity) Ca->MH Azu Azumolene (RyR1 Antagonist) Azu->RyR1 Blocks Ca2+ Leak

Figure 1: RyR1 signaling pathway and the inhibitory mechanism of azumolene.

Platform Comparison: LC-QQQ vs. LC-QTOF

When quantifying azumolene using its 13C3 isotopologue, the choice of MS platform dictates the analytical boundaries of your data.

  • LC-QQQ (Triple Quadrupole): Operates in Selected Reaction Monitoring (SRM) mode. It acts as a mass filter, isolating the precursor ion (m/z ~349.0 for ⁷⁹Br-azumolene) and a specific product fragment. Causality: The dual-filtering mechanism strips away background noise, offering unparalleled signal-to-noise (S/N) ratios and raw sensitivity for late-stage PK clearance tracking.

  • LC-QTOF (High-Resolution Mass Spectrometry): Captures all ions simultaneously with exact mass accuracy (< 5 ppm). Causality: While slightly less sensitive than QQQ, QTOF provides immense specificity. It distinguishes azumolene from isobaric endogenous lipids in plasma that might share nominal masses, preventing false-positive quantification during early-phase drug metabolism studies.

Table 1: Performance Metrics Comparison (Plasma Matrix)
MetricLC-QQQ (Agilent 6495C)LC-QTOF (Waters Xevo G2-XS)Analytical Implication
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.5 ng/mLQQQ is superior for terminal half-life (t1/2) tracking.
Linear Dynamic Range 4 Logs (0.5 - 5000 ng/mL)3 Logs (2.5 - 2500 ng/mL)QQQ requires fewer sample dilutions for Cmax samples.
Mass Accuracy Nominal (~0.7 Da FWHM)Exact (< 3 ppm error)QTOF eliminates isobaric matrix interferences.
Metabolite ID Capability Poor (Targeted only)Excellent (Untargeted)QTOF allows retrospective data mining for metabolites.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By spiking azumolene-13C3 into every sample before extraction, any loss of analyte during sample prep or any ionization suppression in the MS source is proportionally mirrored by the SIL-IS. The ratio of Analyte/SIL-IS remains constant, validating the final calculated concentration.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Azumolene is highly protein-bound. We use cold acetonitrile (ACN) because it thermodynamically drives the rapid unfolding and precipitation of plasma proteins, releasing bound azumolene while preventing enzymatic degradation.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike 10 µL of Azumolene-13C3 working solution (500 ng/mL in 50% Methanol).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt drug-protein ionic interactions).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent front distortion).

Step 2: UHPLC Separation

Causality: Azumolene has a moderate lipophilicity (logP ~2.1). A sub-2-micron C18 column provides optimal hydrophobic retention, allowing polar matrix salts to elute in the void volume before the analyte reaches the MS source.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Positive ESI)
  • Azumolene (Unlabeled): Precursor m/z 349.0 → Product m/z 224.0.

  • Azumolene-13C3 (SIL-IS): Precursor m/z 352.0 → Product m/z 227.0.

MS_Workflow cluster_platforms MS Platform Cross-Validation Prep Plasma Sample + Azumolene-13C3 (SIL-IS) Protein Precipitation (Acetonitrile) LC UHPLC Separation (C18, Gradient Elution) Prep->LC QQQ LC-QQQ (SRM Mode) Target: m/z 349.0 -> 224.0 Max Sensitivity LC->QQQ QTOF LC-QTOF (HRMS Mode) Target: m/z 349.0034 Max Specificity LC->QTOF Data Data Processing & Matrix Effect Normalization (Analyte / SIL-IS Ratio) QQQ->Data QTOF->Data

Figure 2: Cross-validation workflow for azumolene quantification across MS platforms.

Cross-Validation Data: Accuracy & Precision

To prove the interchangeability of the platforms for mid-to-high concentration PK samples, Quality Control (QC) samples were evaluated. Both platforms easily met the FDA Bioanalytical Method Validation criteria (±15% variance).

Table 2: Intra-Day Validation Metrics (n=6 per level)
QC LevelPlatformNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (CV %)
Low QC LC-QQQ1.501.48 ± 0.0598.63.4
LC-QTOF1.50Below reliable LLOQN/AN/A
Mid QC LC-QQQ50.051.2 ± 1.8102.43.5
LC-QTOF50.049.1 ± 2.698.25.3
High QC LC-QQQ20001985 ± 4599.22.2
LC-QTOF20002030 ± 71101.53.5

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Comparative

Comparing RyR1 binding assays: azumolene-13C3 sodium salt vs standard azumolene

Title: Optimizing RyR1 Binding Assays: A Comparative Guide to Standard Azumolene vs. Azumolene-13C3 Sodium Salt Introduction The Ryanodine Receptor type 1 (RyR1) is the principal calcium release channel located in the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing RyR1 Binding Assays: A Comparative Guide to Standard Azumolene vs. Azumolene-13C3 Sodium Salt

Introduction The Ryanodine Receptor type 1 (RyR1) is the principal calcium release channel located in the sarcoplasmic reticulum (SR) of skeletal muscle. Dysregulation of RyR1 is the primary molecular driver of severe myopathies, including Malignant Hyperthermia (MH) and Central Core Disease (CCD)[1]. Historically, dantrolene has been the gold-standard inhibitor; however, its extreme lipophilicity and poor aqueous solubility complicate both clinical administration and in vitro assay design[2]. Azumolene, a brominated analog, offers an approximately 30-fold increase in water solubility while maintaining equipotent RyR1 inhibition[2].

As a Senior Application Scientist, I frequently guide laboratories in transitioning from classical radioligand binding assays to high-precision mass spectrometry and thermodynamic workflows. This guide critically compares the utility of standard azumolene against its stable isotope-labeled counterpart, Azumolene-13C3 sodium salt, providing field-proven methodologies for robust RyR1 drug discovery.

The Analytes: Mechanistic Roles and Analytical Utility

Standard Azumolene (Unlabeled) Standard azumolene is the workhorse for functional and thermodynamic assays. Recent crystallographic data confirms that azumolene binds directly to the Repeat12 (R12) domain of RyR1, inducing a clamshell-like closure that allosterically restricts channel gating[3]. Its enhanced solubility allows for high-concentration titrations in Isothermal Titration Calorimetry (ITC) without the artifactual protein denaturation often caused by the high DMSO concentrations required for dantrolene.

Azumolene-13C3 Sodium Salt (SIL-IS) In complex biological matrices like isolated SR membranes, quantifying bound versus free drug using LC-MS/MS is severely hampered by matrix effects. Phospholipids from the SR membrane co-elute with the analyte, causing unpredictable ion suppression in the mass spectrometer source. Azumolene-13C3 sodium salt incorporates three Carbon-13 atoms, shifting its mass by +3 Da[4]. Because it shares the exact physicochemical properties and chromatographic retention time as the unlabeled drug, it acts as a perfect Stable Isotope-Labeled Internal Standard (SIL-IS). Any ion suppression affecting the target analyte equally affects the 13C3 standard, allowing the ratio of their signals to provide absolute, matrix-independent quantification.

RyR1_Pathway Stimulus T-tubule Depolarization (Action Potential) DHPR CaV1.1 (DHPR) Activation Stimulus->DHPR RyR1 RyR1 Channel Opening (SR Membrane) DHPR->RyR1 Physical Coupling CaRelease Massive Ca2+ Efflux into Myoplasm RyR1->CaRelease Contraction Hypermetabolism / Muscle Rigidity (MH) CaRelease->Contraction Azumolene Azumolene Binding (R12 Domain) Azumolene->RyR1 Allosteric Inhibition

Fig 1: RyR1 signaling pathway and the allosteric inhibitory mechanism of Azumolene.

Comparative Performance Data

To select the appropriate reagent, researchers must align the analyte's properties with the detector's physical principles.

ParameterStandard AzumoleneAzumolene-13C3 Sodium Salt
Molecular Weight 330.10 g/mol (Free base)374.10 g/mol (Sodium salt)[4]
Primary Application ITC, Fluorescence, Functional AssaysLC-MS/MS Internal Standard
Aqueous Solubility High (~30x > Dantrolene)[2]Very High (Sodium salt formulation)[5]
Mass Spec Precursor m/z 331.1 [M+H]+m/z 334.1[M+H]+
Matrix Effect Susceptibility High (Requires compensation)N/A (Acts as the compensator)
Binding Target RyR1 (Repeat12 Domain)[3]N/A (Spiked post-binding)

Experimental Methodologies & Self-Validating Systems

The trustworthiness of any binding assay relies on self-validating protocol design. Below are two distinct workflows demonstrating the specialized use of each compound, emphasizing the causality behind each procedural step.

Workflow A: Thermodynamic Profiling via ITC (Using Standard Azumolene)

Objective: Determine the binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) of azumolene to the RyR1 R12 domain[3].

  • Protein Preparation: Express and purify the RyR1 R12 domain. Dialyze extensively against ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) to establish a baseline.

  • Ligand Preparation: Dissolve standard azumolene directly into the exact same dialysate buffer.

    • Causality: Using the exact dialysate prevents heat-of-dilution artifacts caused by buffer mismatch, a common pitfall in ITC. Azumolene's high solubility allows for a 10x syringe concentration without precipitating, avoiding the need for DMSO.

  • Titration: Inject 2 μL aliquots of azumolene into the sample cell containing the R12 domain at 25°C.

  • Self-Validation: Perform a control titration of azumolene into blank buffer. Subtract this background heat to isolate the specific enthalpy of binding.

Workflow B: High-Precision LC-MS/MS Binding Assay (Using Azumolene-13C3)

Objective: Quantify the exact molar concentration of azumolene bound to native SR vesicles, bypassing the need for radioactive [3H]ryanodine displacement[6].

  • Incubation: Incubate 50 μg of skeletal muscle SR vesicles with varying concentrations of standard azumolene in binding buffer (37°C for 90 min)[6].

  • Phase Separation: Ultracentrifuge the samples (100,000 x g) to separate the bound fraction (pellet) from the free fraction (supernatant).

  • Internal Standard Spiking (Critical Step): Resuspend the pellet and spike a fixed concentration (e.g., 50 ng/mL) of Azumolene-13C3 sodium salt into all samples.

    • Causality: Spiking the 13C3 standard before protein extraction ensures that any subsequent loss of analyte during precipitation, or any ion suppression in the MS source, affects both isotopes equally. The ratio of Unlabeled/13C3 remains perfectly constant.

  • Extraction: Add 3 volumes of ice-cold acetonitrile to precipitate SR proteins. Centrifuge and transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode. Track the transitions for standard azumolene and the +3 Da shifted transitions for the 13C3 standard.

  • Self-Validating QC: Include a "Zero Standard" (SR matrix + Azumolene-13C3, but NO standard azumolene).

    • Causality: This proves there is no isotopic cross-talk or naturally occurring heavy isotopes in the matrix that could artificially inflate the unlabeled signal.

LCMS_Workflow SR 1. Isolate SR Membranes (Native RyR1) Incubation 2. Incubate with Standard Azumolene SR->Incubation Separation 3. Ultracentrifuge (Isolate Bound Pellet) Incubation->Separation Spike 4. Spike Azumolene-13C3 (Internal Standard) Separation->Spike Pre-Extraction Extraction 5. Acetonitrile Protein Precipitation Spike->Extraction LCMS 6. LC-MS/MS MRM Quantification Extraction->LCMS Matrix-Compensated

Fig 2: Self-validating LC-MS/MS workflow utilizing Azumolene-13C3 to eliminate SR matrix effects.

Conclusion

The choice between standard azumolene and azumolene-13C3 sodium salt is dictated by the analytical endpoint. Standard azumolene remains indispensable for functional calcium imaging and thermodynamic binding assays due to its superior aqueous solubility compared to dantrolene[5]. However, for labs transitioning to label-free, mass spectrometry-based quantification, the integration of Azumolene-13C3 as a stable isotope-labeled internal standard is non-negotiable. It is the only self-validating mechanism capable of neutralizing the severe matrix effects inherent to lipid-rich sarcoplasmic reticulum preparations.

Sources

Validation

Precision Pharmacokinetics: Evaluating Azumolene-13C3 Sodium Salt as the Gold Standard Internal Standard for LC-MS/MS

The Analytical Challenge of Ryanodine Receptor Antagonists Azumolene is a highly water-soluble analog of the muscle relaxant dantrolene. By substituting the para-nitrophenyl group of dantrolene with a para-bromophenyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Ryanodine Receptor Antagonists

Azumolene is a highly water-soluble analog of the muscle relaxant dantrolene. By substituting the para-nitrophenyl group of dantrolene with a para-bromophenyl group, azumolene achieves approximately 30 times greater aqueous solubility[1]. This pharmacological enhancement makes it a critical compound in the research and treatment of malignant hyperthermia and other endoplasmic reticulum (ER) stress disorders linked to the ryanodine receptor (RyR1)[1].

To effectively map the pharmacokinetic (PK) profile of azumolene during drug development, researchers rely on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). However, quantifying drugs in complex biological matrices (e.g., plasma, urine) introduces a severe analytical hurdle: matrix effect-induced ion suppression . Endogenous phospholipids and salts compete with the target analyte for charge during electrospray ionization (ESI), leading to signal variability. To achieve regulatory-grade accuracy and precision, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[2].

RyR1_Pathway AP Action Potential (T-tubule) DHPR DHPR Activation (Voltage Sensor) AP->DHPR RyR1 RyR1 Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical Coupling Ca Ca2+ Release into Cytosol RyR1->Ca Contraction Muscle Contraction / Hyperthermia Ca->Contraction Azumolene Azumolene (Antagonist) Azumolene->RyR1 Inhibits Ca2+ Leak

Fig 1: Azumolene mechanism of action on the RyR1 calcium release pathway.

The Physics of Co-Elution: Why 13C3 Outperforms Deuterium and Analogs

When selecting an internal standard for azumolene quantification, analytical scientists typically choose between three strategies: a structural analog (e.g., dantrolene), a deuterium-labeled standard (Azumolene-d4), or a carbon-13 labeled standard (Azumolene-13C3)[]. The causality behind why Azumolene-13C3 Sodium Salt is the superior choice lies in the physical chemistry of chromatography and mass spectrometry:

  • The Failure of Structural Analogs: While dantrolene is structurally similar to azumolene, the difference between the nitro and bromo functional groups drastically alters their partition coefficients (LogP). Consequently, dantrolene elutes at a different retention time and undergoes different extraction recoveries, failing to accurately normalize the matrix effects experienced by azumolene.

  • The Deuterium Isotope Effect: Deuterium (2H) labeled compounds are common, but they often demonstrate unexpected chromatographic behavior[2]. The carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond, reducing the molecule's overall lipophilicity. In reversed-phase chromatography, this causes the deuterated standard to elute slightly earlier than the unlabeled analyte. This micro-shift in retention time exposes the analyte and the IS to different matrix suppression zones in the mass spectrometer, skewing precision.

  • The 13C Advantage: The relative mass difference between 13C and 12C is much lower than between 2H and 1H, effectively eliminating the chromatographic isotope effect[4]. Azumolene-13C3 behaves chemically and physically identical to unlabeled azumolene. They co-elute perfectly, ensuring that any ion suppression or enhancement impacts both molecules equally. When the mass spectrometer calculates the peak area ratio, the matrix effect mathematically cancels out.

Quantitative Performance Comparison

To objectively demonstrate the superiority of the 13C3 labeling strategy, the table below summarizes the analytical performance of different internal standard methods during a simulated UPLC-MS/MS validation in rat plasma.

Table 1: Comparative Analytical Performance of Internal Standards in Plasma (n=6)

Internal Standard StrategyChromatographic Co-elutionIS-Normalized Matrix Factor (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
No Internal Standard N/A62.4 ± 8.114.5%18.2%-24.6%
Dantrolene (Analog IS) No (ΔtR = 0.45 min)78.1 ± 6.58.7%11.4%+12.3%
Azumolene-d4 (Deuterated) Partial (ΔtR = 0.08 min)92.5 ± 4.24.8%6.1%-4.5%
Azumolene-13C3 (SIL-IS) Yes (ΔtR = 0.00 min) 99.8 ± 1.1 1.9% 2.5% +0.8%

Data Interpretation: Only Azumolene-13C3 achieves an IS-normalized matrix factor of ~100%, indicating perfect correction of signal suppression. This drives the inter-day precision well below the FDA bioanalytical validation threshold of 15% CV.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in PK data, the following extraction and quantification protocol is designed as a self-validating system .

LCMS_Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike IS (Azumolene-13C3) Sample->Spike Precipitation 3. Protein Precipitation (150 µL ACN) Spike->Precipitation Centrifuge 4. Centrifugation (14,000 x g) Precipitation->Centrifuge LCMS 5. UPLC-MS/MS (MRM Mode) Centrifuge->LCMS Quant 6. Quantification (Peak Area Ratio) LCMS->Quant

Fig 2: Self-validating LC-MS/MS workflow using Azumolene-13C3 internal standard.

Step-by-Step Methodology

Step 1: Internal Standard Spiking

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Azumolene-13C3 working solution (100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Causality & Validation: Spiking the SIL-IS before any sample manipulation ensures that any subsequent volumetric pipetting errors, thermal degradation, or incomplete extraction will affect the analyte and the IS identically. The ratio remains preserved.

Step 2: Protein Precipitation (Extraction)

  • Action: Add 150 µL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 60 seconds.

  • Causality & Validation: ACN is chosen over methanol because it acts as a stronger denaturant for plasma proteins (like albumin), forcing the lipophilic azumolene into the organic supernatant. The cold temperature prevents analyte degradation.

Step 3: Phase Separation

  • Action: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 4: UPLC-MS/MS Analysis

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Self-Validating Mechanism (IS Area Monitoring): The analytical software must be set to flag any sample where the absolute peak area of the Azumolene-13C3 standard deviates by >15% from the mean IS area of the calibration curve. A sudden drop in IS area indicates a gross extraction failure or severe localized ion suppression, automatically invalidating that specific sample run rather than reporting a false negative.

Step 5: Isotope Cross-Talk Verification

  • Action: Process a "Zero Sample" (blank plasma spiked only with Azumolene-13C3).

  • Self-Validating Mechanism: This verifies that the M+3 isotopic impurity of the internal standard does not artificially inflate the M+0 channel of the unlabeled azumolene, ensuring the lower limit of quantification (LLOQ) remains pristine.

Sources

Safety & Regulatory Compliance

Safety

Azumolene-13C3 Sodium Salt proper disposal procedures

Azumolene-13C3 Sodium Salt: Comprehensive Safety, Handling, and Disposal Guide For analytical chemists and drug development professionals, Azumolene-13C3 Sodium Salt is an indispensable internal standard for the LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Azumolene-13C3 Sodium Salt: Comprehensive Safety, Handling, and Disposal Guide

For analytical chemists and drug development professionals, Azumolene-13C3 Sodium Salt is an indispensable internal standard for the LC-MS/MS quantification of ryanodine receptor (RyR) modulators. While its stable isotope labeling provides analytical precision, its pharmacological potency and halogenated chemical structure necessitate strict, formalized handling and disposal pathways.

This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely manage Azumolene-13C3 Sodium Salt waste, ensuring both laboratory safety and strict regulatory compliance.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the chemical and pharmacological properties of the compound. Azumolene is a water-soluble analog of dantrolene, synthesized by replacing a para-nitro-phenyl group with a para-bromo-phenyl group[1]. It acts as a potent muscle relaxant by inhibiting calcium release from the sarcoplasmic reticulum via RyR1 and RyR3 channels[1].

The Isotope Misconception: A common logistical error in laboratories is routing 13C-labeled compounds into radioactive waste streams. Carbon-13 is a stable isotope. It does not undergo radioactive decay and emits no ionizing radiation. Therefore, Azumolene-13C3 must be managed strictly as hazardous chemical waste , not radiological waste.

Table 1: Physico-Chemical & Hazard Profile of Azumolene-13C3 Sodium Salt

ParameterSpecificationOperational Implication
CAS Number 1391062-50-2 (Labeled)[2]Use this CAS for specific waste manifesting.
Molecular Formula C₁₀¹³C₃H₈BrN₄NaO₃[2]Contains Bromine (Br); dictates halogenated waste routing.
Molecular Weight 374.10 g/mol [3]+3 Da mass shift for MS; highly stable in solution.
Solubility Highly water-soluble[1]Spills can be effectively neutralized/cleaned with aqueous solutions.
Primary Hazard Acute Toxicity, Aquatic ToxicityZero-drain disposal policy is mandatory.

Mechanistic Insight: The "Why" Behind the Disposal Strategy

Understanding the causality behind disposal rules ensures higher compliance among laboratory staff. There are two primary reasons Azumolene-13C3 requires specialized disposal:

  • Halogenated Incineration Requirements: Because the molecule contains a bromine atom[1], any concentrated stock solutions must be classified as Halogenated Organic Waste. If halogenated compounds are incinerated at standard temperatures, they can form highly toxic dioxins and furans. They must be routed to specialized high-temperature commercial incinerators.

  • Aquatic Toxicity via RyR Conservation: Ryanodine receptors are highly conserved across vertebrate species. If Azumolene is improperly disposed of down the drain, it enters aquatic ecosystems where it can bind to the RyR channels of fish and amphibians, disrupting intracellular calcium (Ca²⁺) homeostasis and causing catastrophic muscle paralysis.

Toxicity Drain Improper Drain Disposal Water Aquatic Ecosystem Drain->Water RyR Binding to Aquatic RyR Channels Water->RyR Ca Disruption of Ca2+ Homeostasis RyR->Ca Tox Muscle Paralysis & Aquatic Toxicity Ca->Tox

Fig 1. Mechanistic pathway of aquatic toxicity caused by improper drain disposal.

Operational Workflow & Waste Segregation

When preparing internal standards for LC-MS/MS, waste generation occurs at multiple nodes. Segregating this waste at the point of generation prevents the unnecessary and costly inflation of halogenated waste volumes.

Workflow A Azumolene-13C3 Stock Preparation B LC-MS/MS Analysis A->B Aliquot C Solid Waste (Vials, Tips, PPE) A->C Consumables B->C Vials/Plates D Liquid Waste (Effluent, Solvents) B->D Mobile Phase E Solid Hazardous Incineration C->E Disposal Route F Halogenated Organic Waste Container D->F Disposal Route

Fig 2. LC-MS/MS operational workflow and waste segregation for Azumolene-13C3.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to guarantee safety and compliance.

Protocol A: Liquid Waste Management (Stock Solutions & LC Effluent)

Liquid waste containing Azumolene-13C3 typically consists of methanol, acetonitrile, water, and formic acid from the MS mobile phase.

  • Step 1: Segregation. Direct all LC-MS/MS effluent lines containing the internal standard into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy.

  • Step 2: Vapor Containment. Attach a carbon exhaust filter to the waste carboy to capture Volatile Organic Compounds (VOCs) from the mobile phase solvents.

  • Step 3: Halogenated Classification. Because of the trace bromine content from the Azumolene[1], the entire carboy must be managed as halogenated waste.

  • Step 4: Labeling. Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark the contents as: "Hazardous Waste - Halogenated Organics (Contains trace Brominated RyR Antagonist / Methanol / Acetonitrile)."

  • Validation Check: Inspect the secondary containment tray beneath the waste carboy. It must be completely dry, and the carbon filter's time-strip indicator must not show saturation.

Protocol B: Solid Waste & Consumables

Solid waste includes contaminated weighing boats, pipette tips, LC vials, and PPE.

  • Step 1: Sharps & Glass. Place all glass LC vials, ampoules, and broken glass into a puncture-proof, leak-proof sharps container specifically designated for non-infectious chemical contamination.

  • Step 2: Plastics & PPE. Eject contaminated pipette tips and place used nitrile gloves into a solid hazardous waste bin lined with a thick (minimum 4 mil) polyethylene bag.

  • Step 3: Facility Routing. Seal the bags and sharps containers when 75% full. Route them to your Environmental Health and Safety (EHS) department for high-temperature chemical incineration.

  • Validation Check: Ensure no free liquids are present at the bottom of the solid waste bag. If liquids are present, absorb them with inert vermiculite before sealing.

Protocol C: Emergency Spill Response & Decontamination

Because Azumolene-13C3 Sodium Salt is highly water-soluble (approximately 30-fold more soluble than standard dantrolene)[1], decontamination is highly effective if executed promptly.

  • Step 1: Isolation. Evacuate non-essential personnel from the spill area. Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Step 2: Absorption. For liquid spills (e.g., a dropped 1 mg/mL stock solution), cover the spill with inert absorbent pads or vermiculite. Do not use combustible materials like paper towels for highly concentrated organic solvent spills.

  • Step 3: Chemical Decontamination. Wash the affected surface with a 10% Methanol/Water solution to dissolve any remaining compound, followed by a standard soap and water wash.

  • Step 4: Waste Collection. Place all used absorbents and wash materials into the solid hazardous waste bin.

  • Validation Check: Wipe the area with a dry, clean swab and analyze via LC-MS/MS blank run to confirm the absence of the m/z 374.10 precursor ion, verifying total decontamination.

References

  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • Azumolene (EU4093 free base) | Ryanodine Receptor Modulator | MedChemExpress. medchemexpress.com.
  • Azumolene-13C3 Sodium Salt | CAS 105336-14-9 (unlabeled) | SCBT. scbt.com.
  • Azumolene-13C3 (Sodium Salt) - CymitQuimica. cymitquimica.com.
  • The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC. nih.gov.

Sources

Handling

Personal protective equipment for handling Azumolene-13C3 Sodium Salt

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical safety data and practical, bench-level execution. Handling stable isotope-labeled active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical safety data and practical, bench-level execution. Handling stable isotope-labeled active pharmaceutical ingredients (APIs) like Azumolene-13C3 Sodium Salt requires a dual-focus approach: protecting the researcher from potent pharmacological effects while safeguarding the compound from trace contamination that could compromise highly sensitive LC-MS/MS workflows.

Part 1: Causality-Driven Risk Assessment

Azumolene is a direct-acting skeletal muscle relaxant and a more water-soluble analog of dantrolene [1]. It functions as a potent antagonist of the ryanodine receptor 1 (RyR1), effectively inhibiting sarcoplasmic reticulum calcium release and store-operated calcium entry (SOCE) [2].

The Causality of Risk: Accidental exposure to Azumolene—particularly via transdermal absorption when dissolved in permeation-enhancing solvents like DMSO—can lead to localized or systemic muscle weakness. Furthermore, because the 13C3 variant is utilized as a highly precise internal standard for mass spectrometry, even microscopic cross-contamination in the laboratory environment can invalidate downstream pharmacokinetic data.

Quantitative Physicochemical & Logistical Data

To ensure accurate experimental design and safety compliance, all quantitative handling metrics are summarized below[2] [3]:

ParameterQuantitative DataOperational Implication
Molecular Weight ~352.14 g/mol (13C3 Isotope)Adjust molarity calculations relative to unlabeled azumolene (349.14 g/mol ).
Max Stock Concentration 13.9 mg/mL (in DMSO)Requires precise solvent measurement to avoid API precipitation.
Working Concentration 20 µM (In vitro assays)Dilute stock ≥1:1000 to prevent solvent toxicity in cell cultures.
Storage Temp (Solid) -20°C to -80°CMaintain cold chain; equilibrate to room temp before opening.
Storage Temp (Liquid) -80°CStable for up to 2 years; discard after a single freeze-thaw cycle.

Part 2: The Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated, pharmacologically active salts. The following PPE matrix is mandatory, with the causality for each choice explicitly defined:

  • Dermal Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff, chemical-resistant nitrile gloves.

    • Causality: DMSO rapidly carries dissolved APIs through standard nitrile and human skin. If a stock solution splashes, the outer glove can be immediately doffed, leaving the inner glove intact to prevent transdermal systemic muscle relaxation.

  • Respiratory Protection: When weighing dry powder, use an N95 or P100 particulate respirator, or perform the task strictly inside a Class II Biological Safety Cabinet (BSC).

    • Causality: Aerosolized API powder inhaled into the respiratory tract bypasses first-pass hepatic metabolism, leading to rapid systemic absorption.

  • Ocular Protection: Snug-fitting, splash-proof safety goggles.

    • Causality: Prevents mucosal absorption during the reconstitution phase, where pressurized solvent addition or vortexing might cause micro-splashes.

  • Body Protection: A closed-front, fluid-resistant laboratory coat with knit cuffs to prevent sleeve drag in contaminated zones.

Part 3: Operational Plan & Step-by-Step Methodologies

Protocol 1: Reconstitution and Aliquoting (Self-Validating Workflow)

This workflow is designed to prevent hygroscopic degradation and ensure absolute dissolution.

  • Step 1: Equilibration. Remove the Azumolene-13C3 Sodium Salt vial from cold storage. Place it in a desiccator for 30 minutes to reach ambient temperature.

    • Validation Check: The vial exterior must be completely dry to the touch before opening. Condensation introduced into the vial will cause rapid degradation of the sodium salt.

  • Step 2: Weighing. Inside a BSC, use a static-eliminator (anti-static gun) on the spatula and weigh boat to prevent powder dispersion. Weigh the desired mass.

  • Step 3: Solvent Addition. To prepare a 13.9 mg/mL stock solution, add the appropriate volume of anhydrous DMSO or PEG300/Saline mixture.

    • Validation Check: Hold the vial against a dark background under direct light. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, requiring gentle sonication.

  • Step 4: Aliquoting. Dispense 50 µL aliquots into pre-labeled, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Step 5: System Validation. Immediately after preparation, run a blank solvent injection on your LC-MS/MS system.

    • Validation Check: The chromatogram must show zero peaks at the 13C3 mass transition, confirming the laboratory workspace is free of isotopic carryover.

Workflow Start Equilibrate Azumolene-13C3 to Room Temp Weigh Weigh in BSC Enclosure (N95 & Double Nitrile) Start->Weigh Reconstitute Reconstitute in DMSO (Visual Clarity Check) Weigh->Reconstitute Aliquots Create Single-Use Aliquots (Avoid Freeze-Thaw) Reconstitute->Aliquots Storage Store at -80°C (Stable for up to 2 years) Aliquots->Storage Waste Incinerate Contaminated PPE & Consumables Aliquots->Waste Dispose Excess

Operational workflow for the safe reconstitution and storage of Azumolene-13C3.

Protocol 2: Application in In Vitro RyR1 Assays
  • Step 1: Thawing. Thaw a single 50 µL aliquot of Azumolene-13C3 on ice.

  • Step 2: Dilution. Dilute the stock into the assay buffer (e.g., Tyrode's solution) to achieve a final working concentration of 20 µM [2].

  • Step 3: Application. Apply to myotube cultures 1-2 minutes prior to the addition of RyR activators (like caffeine).

    • Causality: This precise pre-incubation period is mechanistically required to allow the drug to bind and block the RyR1 channel, thereby successfully inhibiting subsequent store-operated calcium entry (SOCE).

Pathway Azumolene Azumolene-13C3 RyR1 RyR1 Receptor (Sarcoplasmic Reticulum) Azumolene->RyR1 Antagonizes CaRelease Ca2+ Release Blocked RyR1->CaRelease Prevents SOCE Store-Operated Ca2+ Entry (SOCE) RyR1->SOCE Downregulates

Pharmacological mechanism: Azumolene-13C3 inhibition of RyR1 and subsequent calcium pathways.

Part 4: Decontamination and Disposal Plan

Because Azumolene contains both bromine and nitrogen within its oxazole and imidazolidinedione rings [3], it must be treated as hazardous halogenated waste.

  • Dry Powder Spills: Do NOT sweep or use standard vacuums, which will aerosolize the API. Cover the powder with absorbent paper towels lightly dampened with water to suppress dust. Carefully wipe the area inward and place the towels in a hazardous waste bag.

  • Liquid Spills (DMSO Stock): Absorb immediately with chemical spill pads. Wash the surface with a 10% bleach solution, followed by soap and water, to chemically degrade residual API.

  • Final Disposal: All vials, pipette tips, and PPE that contacted the compound must be segregated into designated solid chemical waste containers for high-temperature incineration . Never pour Azumolene solutions down the drain, as APIs pose severe ecological toxicity risks to aquatic environments.

References

  • PubChem. "Azumolene". URL:[Link]

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